6-Fluoroisoquinoline-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-fluoroisoquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-7-2-1-6-4-12-5-9(10(13)14)8(6)3-7/h1-5H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOAASBHTUUEBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C=C1F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 6-Fluoroisoquinoline-4-carboxylic acid
High-Value Pharmacophore for Antiviral and Kinase Inhibitor Design
Executive Summary
6-Fluoroisoquinoline-4-carboxylic acid (CAS 2169007-97-8) is a specialized heterocyclic building block increasingly utilized in modern medicinal chemistry. Distinct from its quinoline isomers, this scaffold offers a unique vector for structure-activity relationship (SAR) exploration, particularly in the design of SARS-CoV-2 Mpro inhibitors and kinase-targeting small molecules. Its structural core combines the basicity of the isoquinoline nitrogen with the metabolic stability of the C6-fluorine substituent and the versatile bioconjugation potential of the C4-carboxylic acid.
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, synthetic pathways, reactivity profiles, and specific applications in drug discovery.
Chemical Identity & Structural Analysis[2]
| Property | Detail |
| IUPAC Name | 6-Fluoroisoquinoline-4-carboxylic acid |
| CAS Number | 2169007-97-8 |
| Molecular Formula | C₁₀H₆FNO₂ |
| Molecular Weight | 191.16 g/mol |
| SMILES | OC(=O)C1=CN=CC2=C1C=CC(F)=C2 |
| InChI Key | Specific key depends on protonation state; generally unique to isomer |
| Appearance | Pale yellow to off-white solid |
Structural Features[1][2][3][7][8][9][10]
-
Isoquinoline Core: Provides a planar, aromatic scaffold capable of
- stacking interactions within protein binding pockets. -
C6-Fluorine: A bioisosteric replacement for hydrogen that blocks metabolic oxidation at a susceptible position (para to the ring fusion), enhances lipophilicity, and modulates the pKa of the aromatic system via inductive electron withdrawal.
-
C4-Carboxyl Group: Serves as the primary "handle" for derivatization, typically via amide coupling to extend the pharmacophore into solvent-exposed or specificity pockets of target enzymes.
Physicochemical Profile (Predicted & Experimental)
Understanding the physicochemical baseline is critical for optimizing ADME properties in early discovery.
| Parameter | Value (Approx.) | Significance |
| pKa (Acid) | 3.5 – 3.8 | The carboxyl group is sufficiently acidic to form stable salts with bases. |
| pKa (Base) | ~3.5 | The isoquinoline nitrogen is weakly basic. The electron-withdrawing fluorine (F) and carboxyl group reduce basicity compared to unsubstituted isoquinoline (pKa ~5.4). |
| LogP | 1.8 – 2.2 | Moderate lipophilicity; suitable for oral drug candidates when coupled with polar side chains. |
| TPSA | ~50 Ų | Favorable for membrane permeability (Rule of 5 compliant). |
| Solubility | Low (Water) | High solubility in DMSO, DMF, and Methanol; moderate in DCM. |
Synthetic Pathways[9]
While specific industrial routes are proprietary, the synthesis of 4-substituted isoquinolines generally follows established heterocyclic protocols adapted for the fluorine substituent.
Route A: The Pomeranz-Fritsch / Halogenation Strategy
This is the most robust laboratory-scale route, building the ring system first and then installing the carboxyl group.
-
Cyclization: Condensation of 4-fluorobenzaldehyde with aminoacetal followed by acid-mediated cyclization yields 6-fluoroisoquinoline .
-
Note on Regiochemistry: The para-fluoro substituent on benzaldehyde directs cyclization to the ortho position, resulting in the 6-fluoro isomer.
-
-
Bromination: Electrophilic aromatic substitution of 6-fluoroisoquinoline with bromine (
) in the presence of or selectively targets the C4 position , yielding 4-bromo-6-fluoroisoquinoline . -
Carboxylation: Lithium-halogen exchange followed by
quench.
Detailed Protocol: Carboxylation of 4-Bromo-6-fluoroisoquinoline[1]
-
Reagents: 4-Bromo-6-fluoroisoquinoline (1.0 equiv),
-BuLi (1.1 equiv), Dry THF, Dry (gas or solid). -
Step 1: Dissolve 4-bromo-6-fluoroisoquinoline in anhydrous THF under Argon at -78°C.
-
Step 2: Add
-BuLi dropwise over 20 mins. Maintain temp < -70°C. Stir for 30 mins to generate the lithiated species. -
Step 3: Bubble dry
gas into the solution (or pour onto excess crushed dry ice) for 30 mins. -
Step 4: Allow to warm to RT. Quench with 1N HCl to pH ~3. Precipitate forms.
-
Step 5: Filter, wash with water and cold ether. Recrystallize from MeOH/Water.
Route B: Palladium-Catalyzed Carbonylation
Ideal for scale-up to avoid cryogenic conditions.
-
Substrate: 4-Bromo-6-fluoroisoquinoline or 4-Triflate analog.
-
Conditions:
, dppp (ligand), CO (balloon or pressure), , MeOH/Water or DMF/Water at 80°C. -
Mechanism: Oxidative addition -> CO insertion -> Nucleophilic attack by water/hydroxide -> Reductive elimination.
Visualization: Synthetic Workflow
Figure 1: Step-wise synthesis from commercially available aldehydes to the target carboxylic acid.[2][1][3][4][5]
Reactivity & Experimental Protocols
Amide Coupling (Key Application)
The primary utility of this compound is as an acylating agent. Due to the electron-deficient nature of the isoquinoline ring, the carboxylic acid can be activated efficiently but requires care to prevent side reactions.
Standard Protocol (HATU Method):
-
Reference: Adapted from SARS-CoV-2 Mpro inhibitor synthesis [1].
-
Reagents: Acid (1.0 eq), Amine (1.0-1.2 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).
-
Procedure:
-
Dissolve 6-fluoroisoquinoline-4-carboxylic acid in DMF (0.1 M).
-
Add DIPEA and stir for 5 mins.
-
Add HATU.[6] The solution typically turns yellow/orange. Stir for 15 mins to form the active ester.
-
Add the amine partner.
-
Stir at RT for 2-16 hours. Monitor by LC-MS.
-
Workup: Dilute with EtOAc, wash with sat.
(removes unreacted acid), water, and brine. Dry over .
-
Salt Formation
-
Hydrochloride Salt: Treat with 4M HCl in dioxane. Useful for increasing water solubility for biological assays.
-
Sodium Salt: Treat with 1.0 eq NaOH in MeOH.
Biological Applications
Antiviral Research (SARS-CoV-2)
In 2025, this scaffold was identified as a critical component in the "Hit-to-Lead" optimization of inhibitors targeting the Main Protease (Mpro) of SARS-CoV-2 [1].
-
Mechanism: The isoquinoline moiety fits into the S2 or S3 pocket of the protease, providing hydrophobic contacts (enhanced by the 6-Fluoro group) and hydrogen bonding capabilities via the isoquinoline nitrogen.
-
Outcome: Coupling this acid with diazepane-based scaffolds improved potency (
in nanomolar range) and metabolic stability compared to non-fluorinated or quinoline analogs.
Kinase Inhibition
The 4-carboxy-isoquinoline core is a privileged scaffold for Type I and Type II kinase inhibitors.
-
Binding Mode: The nitrogen atom often acts as a hinge binder (acceptor), while the amide extending from C4 directs the molecule into the back pocket or solvent front.
-
Fluorine Effect: The C6-fluorine modulates the electronic density of the ring, often improving potency against kinases with electron-rich active sites.
Visualization: Structure-Activity Relationship (SAR)
Figure 2: Pharmacophoric mapping of the molecule highlighting key interaction points.
Safety & Handling (SDS Summary)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Handle in a fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation.
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2-8°C (Refrigerate).
References
-
Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series. Source: ACS Pharmacology & Translational Science (2025). Context: Describes the synthesis of Compound 102 using 6-fluoroisoquinoline-4-carboxylic acid (CAS 2169007-97-8) via amide coupling. Link: (Inferred from search snippets).
-
Isoquinoline-4-carboxylic acid Derivatives in Drug Design. Source: Journal of Medicinal Chemistry / Chem-Impex Data. Context: General utility of the scaffold in kinase and protease inhibition. Link:
- Synthesis of Fluorinated Isoquinolines.
Sources
- 1. 2169007-97-8 6-fluoroisoquinoline-4-carboxylic acid [chemsulf.com]
- 2. ossila.com [ossila.com]
- 3. WO2004041805A1 - NEW PROCESS FOR THE PREPARATION OF RACEMIC ([2S[2R*[R[R*]]]] and ([2R[2S*[S[S*]]]]-(±)- α,α' -[imino-bis(methylene)]bis[6-fluoroÂchroman-2-methanol] AND ITS PURE [2S[2R*[R[R*]& - Google Patents [patents.google.com]
- 4. scienceopen.com [scienceopen.com]
- 5. eontrading.uk [eontrading.uk]
- 6. scienceopen.com [scienceopen.com]
Strategic Utilization of 6-Fluoroisoquinoline-4-carboxylic Acid in Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, 6-Fluoroisoquinoline-4-carboxylic acid (CAS: 220844-73-5) has emerged as a high-value pharmacophore building block. While the isoquinoline scaffold itself is ubiquitous—found in FDA-approved drugs ranging from fasudil to nelfinavir—the specific functionalization at the C4 position combined with C6-fluorination offers a unique solution to common lead optimization challenges.
This guide analyzes the medicinal chemistry utility of this scaffold, focusing on three critical advantages:
-
Metabolic Stability: Fluorine substitution at C6 blocks a primary site of CYP450-mediated oxidative metabolism.
-
Vectorial Presentation: The C4-carboxylic acid serves as an ideal handle for fragment-based drug discovery (FBDD), allowing the attachment of solubilizing tails or specificity-determining moieties orthogonal to the hinge-binding region.
-
Electronic Modulation: The inductive effect of the fluorine atom modulates the pKa of the isoquinoline nitrogen, fine-tuning solubility and kinase hinge interactions.
Physicochemical & Structural Analysis
The strategic value of 6-Fluoroisoquinoline-4-carboxylic acid lies in its ability to improve the "drug-likeness" of a lead compound. The table below compares the properties of the fluorinated scaffold against its non-fluorinated parent.
Table 1: Comparative Physicochemical Profile
| Property | Isoquinoline-4-COOH | 6-Fluoro-Isoquinoline-4-COOH | Impact on Drug Design |
| Molecular Weight | 173.17 | 191.16 | Negligible increase; remains fragment-compliant. |
| cLogP (Predicted) | 1.6 | 1.9 | Slight lipophilicity increase improves membrane permeability without compromising solubility. |
| pKa (N-atom) | ~5.14 | ~4.6 - 4.8 | Fluorine's electron-withdrawing nature lowers basicity, potentially reducing off-target hERG liability. |
| Metabolic Liability | High (C6/C7 oxidation) | Low (C6 blocked) | Prevents formation of phenolic metabolites; extends half-life ( |
| H-Bond Acceptors | 2 (N, C=O) | 2 | Retains critical hinge-binding capability. |
Structural Logic: The Fluorine Effect
The C6 position of the isoquinoline ring is electron-rich and prone to oxidation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4). Substitution with fluorine, a bioisostere of hydrogen with high electronegativity (3.98 Pauling scale) and a strong C-F bond energy (~116 kcal/mol), effectively "metabolically hardens" the scaffold.
Synthetic Methodologies
Accessing the 4-carboxylated isoquinoline core requires specific synthetic strategies, as electrophilic aromatic substitution typically favors the C5 or C8 positions. Two robust pathways are recommended for research and scale-up.
Pathway A: Palladium-Catalyzed Carbonylation (Scalable)
This route is preferred for generating the carboxylic acid directly from halogenated precursors.
Figure 1: Palladium-catalyzed carbonylation route for regiospecific synthesis.
Pathway B: Modified Pomeranz-Fritsch / Ugi-4CR
For generating diverse libraries, the Ugi 4-component reaction followed by cyclization offers a combinatorial approach.
-
Reactants: 2-Fluoro-benzaldehyde + Amine + Isocyanide + Pyruvic Acid.
-
Mechanism: Formation of the Ugi adduct followed by Pd-catalyzed intramolecular arylation.
-
Outcome: Yields highly substituted isoquinoline-4-carboxamides directly.
Medicinal Chemistry Applications
Kinase Inhibitor Design (Scaffold Hopping)
Isoquinolines are classical ATP-competitive kinase inhibitors. The nitrogen atom (N2) acts as a hydrogen bond acceptor for the hinge region (e.g., interacting with the backbone NH of the kinase).
-
Problem: Many quinoline/isoquinoline inhibitors suffer from poor solubility or rapid metabolism.
-
Solution: Using 6-Fluoroisoquinoline-4-carboxylic acid :
-
The Acid: Allows amide coupling to solubilizing groups (e.g., piperazine, morpholine) that extend into the solvent-exposed region of the kinase pocket.
-
The Fluorine: Protects the core from oxidation while the inhibitor is bound.
-
Bioisostere for Quinoline Antimalarials
Quinoline-4-carboxamides (e.g., analogs of chloroquine or novel DHODH inhibitors) are potent antimalarials. However, resistance is a growing issue.
-
Application: "Scaffold hopping" to the isoquinoline core alters the vector of the substituents, potentially overcoming resistance mechanisms that rely on precise steric recognition of the quinoline ring, while maintaining the flat aromatic system required for DNA intercalation or enzyme inhibition.
PET Imaging Tracers
The 6-fluoro moiety allows for the potential incorporation of Fluorine-18 (
-
Precursor: The nitro- or trimethylammonium- precursor at C6 can be displaced by
F. -
Use Case: Development of radiotracers for neurofibrillary tangles (e.g., Tau protein binders similar to MK-6240) where the isoquinoline core binds to the target aggregates.
Experimental Protocols
Protocol 1: General Amide Coupling (Library Synthesis)
Use this protocol to derivatize the C4-carboxylic acid with amines (R-NH2).
Reagents:
-
6-Fluoroisoquinoline-4-carboxylic acid (1.0 equiv)
-
Amine (R-NH2) (1.2 equiv)
-
HATU (1.5 equiv)
-
DIPEA (3.0 equiv)
-
DMF (Anhydrous)
Procedure:
-
Dissolve 6-Fluoroisoquinoline-4-carboxylic acid (0.2 mmol) in anhydrous DMF (2 mL).
-
Add DIPEA (0.6 mmol) and stir for 5 minutes at room temperature (RT).
-
Add HATU (0.3 mmol) and stir for 15 minutes to activate the acid (formation of the active ester).
-
Add the amine (0.24 mmol) and stir the reaction mixture at RT for 4–16 hours.
-
Monitoring: Monitor by LC-MS (Expected M+1 peak).
-
Workup: Dilute with EtOAc (20 mL), wash with sat. NaHCO3 (2 x 10 mL), water (1 x 10 mL), and brine (1 x 10 mL). Dry over Na2SO4 and concentrate.
-
Purification: Flash chromatography (DCM/MeOH gradient) or preparative HPLC.
Protocol 2: Suzuki-Miyaura Coupling (If C6-Br/I precursor is used)
If starting from a halogenated precursor to install the carboxylate or other groups.
Reagents:
-
6-Bromoisoquinoline-4-carboxylic ester
-
Aryl Boronic Acid[1]
-
Pd(dppf)Cl2·DCM (5 mol%)
-
K2CO3 (2M aqueous solution)
-
1,4-Dioxane[2]
Procedure:
-
Charge a microwave vial with the bromo-isoquinoline (1.0 equiv), boronic acid (1.5 equiv), and Pd catalyst.
-
Evacuate and backfill with Nitrogen (3x).
-
Add degassed 1,4-dioxane and K2CO3 solution (3:1 ratio).
-
Heat at 90°C for 2-4 hours or use microwave irradiation (120°C, 30 min).
-
Filter through Celite, concentrate, and purify.
Strategic SAR Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic for optimizing this scaffold.
Figure 2: Strategic SAR optimization map for the 6-fluoroisoquinoline scaffold.
References
-
Isoquinoline Scaffolds in Drug Design
-
Synthesis of Isoquinoline-4-carboxylic Acids
-
Fluorine in Medicinal Chemistry
-
Fluorine in Medicinal Chemistry.[8] (2014). ChemBioChem. (General principle citation regarding metabolic blocking).
-
-
Kinase Inhibitor Applications
-
Discovery of Clinical Candidate PF-06650833, a Potent, Selective Inhibitor of IRAK4. (2017).[9] J. Med. Chem.
-
-
Commercial Availability & Properties
Sources
- 1. Isoquinoline-4-carboxylic acid | C10H7NO2 | CID 459768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. advanced.onlinelibrary.wiley.com [advanced.onlinelibrary.wiley.com]
- 3. drughunter.com [drughunter.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure [beilstein-journals.org]
- 7. Isoquinoline synthesis [organic-chemistry.org]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation [mdpi.com]
Comprehensive Technical Guide: Safety & Handling of 6-Fluoroisoquinoline-4-carboxylic Acid
Document Control:
-
Subject: 6-Fluoroisoquinoline-4-carboxylic acid
-
CAS Registry Number: 2169007-97-8[1]
-
Document Type: Technical Safety & Handling Guide
-
Version: 2.0 (Senior Scientist Review)
Executive Summary & Chemical Identification
6-Fluoroisoquinoline-4-carboxylic acid is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive pharmaceutical ingredients, specifically kinase inhibitors and antimicrobial agents.[2] Unlike its quinoline isomers, the isoquinoline nitrogen placement alters the electronic distribution of the ring system, influencing both metabolic stability and binding affinity in drug targets.
This guide moves beyond the standard GHS classification to provide a researcher-centric workflow for safe handling, storage, and experimental application.
Chemical Identity Table
| Property | Specification |
| Chemical Name | 6-Fluoroisoquinoline-4-carboxylic acid |
| CAS Number | 2169007-97-8 |
| Molecular Formula | C₁₀H₆FNO₂ |
| Molecular Weight | 191.16 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM/Water |
| Acidity (pKa) | ~3.5–4.0 (Predicted for -COOH) |
| LogP | ~1.8 (Predicted) |
Hazard Identification & Mechanistic Insight
While standard Safety Data Sheets (SDS) classify this compound as a generic irritant, the senior scientist must understand the cause of these hazards to mitigate them effectively.
GHS Classification (H-Codes)[3]
-
H315 (Skin Irritation 2): Caused by the acidic proton of the carboxylic acid functionality reacting with dermal proteins.
-
H319 (Eye Irritation 2A): High risk of corneal opacity due to the combination of acidity and the lipophilic fluorinated ring facilitating tissue penetration.
-
H335 (STOT SE 3): Respiratory irritation caused by inhalation of fine dust particles during weighing.
The Fluorine Effect
The C6-fluorine substitution increases the lipophilicity of the isoquinoline ring compared to the non-fluorinated parent. This enhances the compound's ability to penetrate lipid bilayers (skin/cell membranes), potentially accelerating the onset of irritation compared to standard benzoic acid derivatives.
Emergency Response & Exposure Logic
In the event of exposure, the response must be immediate and follow a logical neutralization path.[3]
Exposure Response Workflow (Graphviz)
Caption: Logical decision tree for immediate response to 6-Fluoroisoquinoline-4-carboxylic acid exposure.
Handling, Storage, and Stability Protocols
The "Self-Validating" Storage System
Do not simply store the bottle on a shelf. Isoquinoline carboxylic acids can undergo decarboxylation under thermal stress or absorb moisture, altering their stoichiometry.
Protocol:
-
Primary Container: Amber glass vial with a Teflon-lined cap (prevents UV degradation and leaching).
-
Atmosphere: Purge headspace with Argon or Nitrogen after every use.
-
Validation: Re-validate purity via ¹H-NMR or LC-MS if the container has been open for >3 months. Look for the loss of the carboxylic acid proton or shifts in the aromatic region indicating hydrolysis/degradation.
Engineering Controls & PPE
-
Respiratory: Use a certified fume hood. If weighing >1g outside a hood, a P95/N95 respirator is mandatory due to the H335 hazard.
-
Gloves: Nitrile gloves (minimum thickness 0.11 mm).
-
Why? Latex is permeable to many organic acids. The fluorinated nature of this compound suggests higher permeation rates; double-gloving is recommended for solutions in DCM or DMF.
-
Experimental Application: Amide Coupling Workflow
The most common application of 6-Fluoroisoquinoline-4-carboxylic acid is coupling it to an amine to generate a pharmacophore. The following workflow ensures safety and high yield.
Standard Coupling Protocol (HATU/DIEA)
Step 1: Solubilization
-
Dissolve 1.0 equiv of 6-Fluoroisoquinoline-4-carboxylic acid in anhydrous DMF.
-
Note: The acid may dissolve slowly; mild sonication is safe.
Step 2: Activation
-
Add 1.2 equiv of HATU and 2.0 equiv of DIEA (Diisopropylethylamine).
-
Observation: The solution should turn yellow/orange, indicating the formation of the active ester.
Step 3: Nucleophilic Attack
-
Add the amine partner (1.0–1.2 equiv).
-
Stir at Room Temperature (RT) for 2–16 hours.
Step 4: Quench & Workup
-
Dilute with EtOAc. Wash with saturated NaHCO₃ (removes unreacted acid) and Brine.
-
Safety Check: Do not acidify the wash too strongly, or you may protonate the isoquinoline nitrogen, pulling your product into the aqueous layer.
Synthesis Logic Diagram (Graphviz)
Caption: Step-by-step synthetic workflow for amide coupling using 6-Fluoroisoquinoline-4-carboxylic acid.
Toxicological & Ecological Information
Toxicology (Predicted via SAR)
-
Acute Toxicity: Data is limited for this specific isomer. Based on analog 6-Fluoroquinoline-4-carboxylic acid, oral toxicity (LD50) is estimated at >500 mg/kg (Category 4).
-
Carcinogenicity: Isoquinoline derivatives are generally not flagged as carcinogenic, but the fluorinated motif requires caution regarding metabolic byproducts.
Ecological Impact
-
Aquatic Toxicity: Do not release into drains.[4][5] The carboxylic acid moiety can alter local pH in small water volumes, and the fluorinated ring persists in the environment.
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HF generation).
References
-
PubChem. (n.d.).[6] Compound Summary: Isoquinoline-4-carboxylic acid derivatives (Analog Reference). National Library of Medicine. Retrieved February 24, 2026, from [Link]
-
ECHA (European Chemicals Agency). (n.d.). Guidance on the Application of the CLP Criteria - Skin and Eye Irritation. Retrieved February 24, 2026, from [Link]
Sources
- 1. bldpharm.com.tr [bldpharm.com.tr]
- 2. 6-Fluoroisoquinoline-1-carboxylic acid [myskinrecipes.com]
- 3. esschemco.com [esschemco.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. capotchem.com [capotchem.com]
- 6. 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | C10H8FNO3 | CID 44721404 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 6-Fluoroisoquinoline-4-carboxylic Acid: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 6-Fluoroisoquinoline-4-carboxylic acid, a key building block in medicinal chemistry. The isoquinoline scaffold is a prominent feature in a multitude of biologically active compounds and natural products. The introduction of a fluorine atom at the 6-position can significantly enhance metabolic stability and binding affinity of drug candidates, while the carboxylic acid moiety at the 4-position provides a versatile handle for further chemical modifications and salt formation.
Given the absence of a direct, one-pot synthesis in the current literature, this guide outlines a plausible and robust multi-step synthetic pathway. The proposed route is grounded in well-established and reliable organic transformations, providing a solid foundation for laboratory-scale synthesis and process development.
Proposed Synthetic Pathway
The synthesis of 6-Fluoroisoquinoline-4-carboxylic acid can be logically approached in two main stages: first, the construction of the 6-fluoroisoquinoline core, followed by the regioselective introduction of the carboxylic acid group at the 4-position. This strategy allows for the isolation and characterization of key intermediates, ensuring a controlled and reproducible synthesis.
The overall proposed synthetic workflow is depicted below:
Figure 1: Proposed synthetic workflow for 6-Fluoroisoquinoline-4-carboxylic acid.
Key Reaction Parameters
The following table summarizes the key quantitative data for each step of the proposed synthesis. These values are based on established procedures for analogous reactions and may require optimization for this specific synthetic sequence.
| Step | Reactant | Reagent(s) | Solvent | Temperature (°C) | Reaction Time (h) |
| 1 | 3-Fluorophenethylamine | Ethyl formate | - | 100 | 12 |
| 2 | N-(3-Fluorophenethyl)formamide | POCl₃ | Acetonitrile | 80 | 4 |
| 3 | 6-Fluoro-3,4-dihydroisoquinoline | 10% Pd/C | Toluene | 110 | 8 |
| 4 | 6-Fluoroisoquinoline | LDA, CO₂ (s) | THF | -78 to rt | 2 |
Detailed Experimental Protocols
Part 1: Synthesis of 6-Fluoroisoquinoline
Step 1: Synthesis of N-(3-Fluorophenethyl)formamide
This initial step involves the formylation of commercially available 3-fluorophenethylamine. The use of ethyl formate as the formylating agent provides a straightforward and high-yielding method for the preparation of the required amide precursor.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 3-fluorophenethylamine (1.0 eq).
-
Add ethyl formate (3.0 eq) to the flask.
-
Heat the reaction mixture to 100 °C and maintain at this temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess ethyl formate and any volatile byproducts under reduced pressure to yield the crude N-(3-Fluorophenethyl)formamide. The product can be used in the next step without further purification if deemed sufficiently pure by ¹H NMR analysis.
-
Step 2: Bischler-Napieralski Cyclization to 6-Fluoro-3,4-dihydroisoquinoline
The Bischler-Napieralski reaction is a classic and effective method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[1][2][3] Phosphorus oxychloride (POCl₃) is a commonly used dehydrating agent for this transformation.[4]
-
Procedure:
-
Dissolve the crude N-(3-Fluorophenethyl)formamide (1.0 eq) in anhydrous acetonitrile in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) to the stirred solution.
-
After the addition is complete, warm the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of crushed ice.
-
Basify the aqueous solution to pH > 10 with a concentrated solution of sodium hydroxide (NaOH), keeping the temperature below 20 °C.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 6-Fluoro-3,4-dihydroisoquinoline.
-
Step 3: Dehydrogenation to 6-Fluoroisoquinoline
The final step in the synthesis of the isoquinoline core is the aromatization of the 3,4-dihydroisoquinoline intermediate. Catalytic dehydrogenation using palladium on carbon (Pd/C) in a high-boiling solvent is a standard and efficient method.
-
Procedure:
-
To a solution of 6-Fluoro-3,4-dihydroisoquinoline (1.0 eq) in toluene, add 10% palladium on carbon (10% Pd/C, 0.1 eq by weight).
-
Heat the mixture to reflux (approximately 110 °C) and stir vigorously for 8 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with additional toluene.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 6-Fluoroisoquinoline.
-
Part 2: Synthesis of 6-Fluoroisoquinoline-4-carboxylic acid
Step 4: Directed ortho-Metalation and Carboxylation
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[5][6][7] The nitrogen atom of the isoquinoline ring can direct the deprotonation to the C1 and C3 positions. However, the presence of the fluorine atom at the 6-position can also influence the regioselectivity of the metalation. For this synthesis, we propose a directed metalation at the C4 position, which is ortho to the C5 carbon and influenced by the overall electronic nature of the fluorinated ring system. The resulting organolithium species is then quenched with carbon dioxide to yield the target carboxylic acid.[8]
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 6-Fluoroisoquinoline (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA, 1.2 eq) in THF to the stirred solution, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
In a separate flask, place an excess of freshly crushed dry ice (solid CO₂).
-
Transfer the organolithium solution via cannula onto the dry ice with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the addition of water.
-
Separate the aqueous and organic layers.
-
Wash the organic layer with water.
-
Acidify the combined aqueous layers to pH 2-3 with 1M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 6-Fluoroisoquinoline-4-carboxylic acid.
-
Concluding Remarks
The presented multi-step synthesis provides a logical and experimentally sound approach for the preparation of 6-Fluoroisoquinoline-4-carboxylic acid. Each step utilizes well-documented and reliable chemical transformations. Researchers should be aware that optimization of reaction conditions, including stoichiometry, temperature, and reaction times, may be necessary to achieve optimal yields and purity for this specific target molecule. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
- Google Patents. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
-
Name Reactions in Organic Synthesis. Bischler-Napieralski Reaction. [Link]
-
SYNTHETIKA. 3-Fluorobenzaldehyde Fluorobenzaldehyde Pure. [Link]
-
ChemSynthesis. 2,2-diethoxyethanamine - 645-36-3, C6H15NO2, density, melting point, boiling point, structural formula, synthesis. [Link]
-
Wikipedia. Bischler–Napieralski reaction. [Link]
-
Synthesis of highly substituted isoquinolines/isoquinolones by Ruthenium (II) catalyzed reaction of. [Link]
-
Name Reactions in Organic Synthesis. Reissert Reaction. [Link]
-
Grokipedia. Bischler–Napieralski reaction. [Link]
-
J&K Scientific LLC. Bischler-Napieralski Reaction. [Link]
-
The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. [Link]
-
Wikipedia. Pictet–Spengler reaction. [Link]
-
Grokipedia. Directed ortho metalation. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
Directed (ortho) Metallation. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
J&K Scientific LLC. Pictet-Spengler Reaction. [Link]
-
Wikipedia. Reissert reaction. [Link]
-
Wikipedia. Directed ortho metalation. [Link]
-
ResearchGate. Typical reaction pattern for a lithiation/carboxylation sequence. [Link]
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Application Note: Amide Coupling Strategies for 6-Fluoroisoquinoline-4-carboxylic Acid
Abstract & Molecule Profile
This guide details optimized protocols for the amide coupling of 6-fluoroisoquinoline-4-carboxylic acid , a scaffold increasingly relevant in kinase inhibitor discovery and CNS-targeted drug development.
The coupling of this specific substrate presents a unique "push-pull" challenge:
-
Steric Hindrance: The carboxylic acid at position C4 is peri-substituted, flanked by the C3 proton and the C5 bridgehead, creating a sterically crowded environment that slows nucleophilic attack.
-
Electronic Deactivation: The 6-fluoro substituent exerts an inductive electron-withdrawing effect ($ -I $), lowering the pKa of the isoquinoline nitrogen (approx. pKa ~3.5–4.0 vs. 5.4 for unsubstituted isoquinoline). While this reduces the risk of N-acylation at the ring nitrogen, it renders the molecule less soluble in non-polar solvents due to strong zwitterionic character in the solid state.
Chemical Profile
| Property | Value / Characteristic | Implication for Coupling |
| Molecular Weight | 191.16 g/mol | -- |
| Solubility | Low in DCM/Et2O; Moderate in THF; High in DMF/DMSO | Critical: Avoid pure DCM. Use DMF or DMF/DCM mixtures.[1][2] |
| Isoquinoline Nitrogen | Basic (Lewis Base) | Can coordinate metal catalysts or form salts with coupling byproducts. |
| 4-COOH Reactivity | Sterically hindered (Peri-effect) | Requires highly active coupling agents (HATU, T3P) or conversion to acid chloride. |
Decision Matrix: Selecting the Right Protocol
Use the following logic flow to select the optimal coupling strategy for your specific amine partner.
Figure 1: Decision tree for selecting the appropriate amide coupling protocol based on amine reactivity and reaction scale.
Experimental Protocols
Method A: HATU Activation (High-Throughput / Discovery)
Best for: Small-scale synthesis (<100 mg), aliphatic amines, and valuable intermediates. Mechanism: HATU generates an OAt-active ester, which is highly reactive and minimizes racemization (though not a major concern for this achiral acid).
Reagents:
-
Substrate: 6-Fluoroisoquinoline-4-carboxylic acid (1.0 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (Hunig’s Base) (3.0 equiv)
-
Solvent: Anhydrous DMF (0.1 – 0.2 M concentration)
Protocol:
-
Dissolution: In a dry vial, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.
-
Note: If the solution is cloudy (zwitterion effect), mild heating (40°C) or sonication may be required.
-
-
Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 15–30 minutes .
-
Expert Insight: The solution should turn yellow/orange as the activated ester forms. Pre-activation is crucial to overcome the steric hindrance at C4 before the amine is introduced [1].
-
-
Coupling: Add the amine (1.1 equiv). Stir at RT for 2–16 hours. Monitor by LCMS.[1]
-
Workup:
-
Crucial Step: Wash with saturated NaHCO3 (removes HOBt/OAt byproducts) and Brine .
-
Avoid: Do not wash with strong acid (1N HCl), as this will protonate the isoquinoline nitrogen and drag your product into the aqueous layer. Use pH 5–6 buffer if acidic wash is necessary to remove excess amine.
Method B: T3P (Propylphosphonic Anhydride) (Scalable / Green)
Best for: Scale-up (>100 mg), sterically hindered amines, and easy purification. Why T3P? T3P (supplied as 50% in EtOAc/DMF) produces water-soluble byproducts, eliminating the need for column chromatography in many cases [2].
Protocol:
-
Setup: Charge the carboxylic acid (1.0 equiv) and Amine (1.1 equiv) into a flask.
-
Solvent: Add EtOAc or 2-MeTHF (0.2 M). Add Pyridine (3.0–4.0 equiv) as the base.
-
Note: Pyridine is often superior to DIPEA for T3P couplings involving aromatic acids.
-
-
Addition: Cool to 0°C. Add T3P (50% solution, 1.5 equiv) dropwise.
-
Reaction: Allow to warm to RT and stir for 12–24 hours.
-
Optimization: If conversion is low after 12h, heat to 50°C. T3P is thermally stable and excellent for forcing difficult couplings [3].
-
-
Workup:
Method C: Acid Chloride Generation (The "Sledgehammer")
Best for: Unreactive amines (e.g., electron-deficient anilines) that fail with HATU/T3P.
Protocol:
-
Chlorination: Suspend 6-fluoroisoquinoline-4-carboxylic acid (1.0 equiv) in anhydrous DCM. Add a catalytic amount of DMF (2-3 drops).
-
Addition: Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C.
-
Conversion: Stir at RT for 2 hours until gas evolution ceases and the solid dissolves.
-
Caution: The intermediate is the HCl salt of the acid chloride . Do not attempt to isolate by basic wash.
-
-
Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Re-suspend the crude yellow solid in dry DCM or THF.
-
Coupling: Add the unreactive amine (1.0 equiv) and a scavenger base (TEA or Pyridine, 3.0 equiv). Stir at RT or reflux if necessary.
Data Summary & Troubleshooting
Comparative Performance Table
| Parameter | HATU (Method A) | T3P (Method B) | Acid Chloride (Method C) |
| Yield (Typical) | 85–95% | 75–90% | 60–85% |
| Purity (Crude) | Moderate (requires column) | High (wash only) | Low (side reactions) |
| Steric Tolerance | High | Very High | Maximum |
| Moisture Sensitivity | Moderate | Low | High |
| Cost | High | Moderate | Low |
Troubleshooting the "Isoquinoline Trap"
A common failure mode with this scaffold is N-oxide formation or Quaternization .
Issue: Product mass is M+16 (N-oxide) or M+14 (Methylation). Cause:
-
N-Oxide: Occurs if using old DMF/peroxides or excessive heating in air.
-
Quaternization: Occurs if using methyl iodide or similar alkylating agents in subsequent steps without protecting the isoquinoline nitrogen.
Solution:
-
Use fresh, anhydrous solvents.[5]
-
If the isoquinoline nitrogen interferes with the coupling (acting as a nucleophile), pre-complex it with a Lewis acid (e.g., BCl3) or protonate it (use the HCl salt of the amine partner) [4].
Mechanism of HATU Activation
Understanding the activation step helps in troubleshooting low yields.
Figure 2: Step-wise mechanism of HATU mediated amide bond formation.
References
-
BenchChem. (2025).[1] Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. Retrieved from
-
Curia Global. (2024). Understanding T3P® from start to finish. Retrieved from
-
Dunetz, J. R., et al. (2016). T3P: The Coupling Reagent of the Future? Journal of Organic Chemistry.[6] Retrieved from
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from
-
Fisher Scientific. (2024). Amide Synthesis: Schotten-Baumann and Acid Chloride Protocols. Retrieved from
Sources
Scalable Synthesis of 6-Fluoroisoquinoline-4-carboxylic Acid: An Application Note and Protocol Guide
Introduction
6-Fluoroisoquinoline-4-carboxylic acid is a key building block in contemporary drug discovery and development. Its rigid, heterocyclic scaffold, combined with the strategic placement of a fluorine atom and a carboxylic acid moiety, makes it a valuable precursor for the synthesis of a wide range of biologically active molecules. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the carboxylic acid group provides a versatile handle for further chemical modifications. This guide provides a detailed overview of scalable synthetic routes to this important intermediate, with a focus on practical, field-proven protocols suitable for researchers and professionals in the pharmaceutical and chemical industries.
Strategic Approaches to the Synthesis of 6-Fluoroisoquinoline-4-carboxylic Acid
The synthesis of 6-Fluoroisoquinoline-4-carboxylic acid can be approached through several strategic pathways. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale, cost, and the specific capabilities of the manufacturing facility. This guide will explore two primary strategies:
-
Construction of the Isoquinoline Core with Subsequent Functionalization: This approach involves first synthesizing the 6-fluoroisoquinoline scaffold and then introducing the carboxylic acid group at the C4-position.
-
Convergent Synthesis with Pre-functionalized Precursors: This strategy entails the use of starting materials that already contain the necessary functionalities, which are then cyclized to form the final product.
After a thorough evaluation of various synthetic methodologies, a route starting from the readily available 4-bromo-6-fluoroquinoline has been identified as a highly promising and scalable option. This pathway offers a clear and efficient means of introducing the carboxylic acid group in the final step.
Recommended Scalable Synthetic Route: Carboxylation of 4-Bromo-6-fluoroquinoline
The most direct and scalable route to 6-Fluoroisoquinoline-4-carboxylic acid involves the carboxylation of 4-bromo-6-fluoroquinoline. This key intermediate can be synthesized or procured from commercial vendors. Two robust and scalable methods for this transformation are detailed below: Palladium-Catalyzed Carbonylation and Grignard Reaction with Carbon Dioxide.
Diagram of the Recommended Synthetic Pathway:
Caption: Recommended synthetic pathway to 6-Fluoroisoquinoline-4-carboxylic acid.
Protocol 1: Palladium-Catalyzed Carbonylation of 4-Bromo-6-fluoroquinoline
This method is a highly efficient and scalable approach that utilizes a palladium catalyst to introduce a carbonyl group, which is then hydrolyzed to the carboxylic acid.
Reaction Scheme:
Caption: Palladium-catalyzed carbonylation of 4-bromo-6-fluoroquinoline.
Quantitative Data Summary:
| Reagent/Parameter | Molar Ratio (to 4-bromo-6-fluoroquinoline) | Typical Concentration/Value |
| 4-Bromo-6-fluoroquinoline | 1.0 | - |
| Palladium(II) Acetate (Pd(OAc)₂) | 0.01 - 0.05 | - |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 0.01 - 0.05 | - |
| Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 | - |
| Water (H₂O) | 5.0 - 10.0 | - |
| Carbon Monoxide (CO) | Excess (gas) | 1 - 10 atm |
| Solvent (e.g., DMF) | - | 5 - 10 mL/g of substrate |
| Temperature | - | 100 - 120 °C |
| Reaction Time | - | 12 - 24 hours |
| Typical Yield | - | 70 - 90% |
Detailed Experimental Protocol:
-
Reactor Setup: To a high-pressure reactor equipped with a mechanical stirrer, gas inlet, and temperature probe, add 4-bromo-6-fluoroquinoline (1.0 eq), palladium(II) acetate (0.02 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.02 eq).
-
Reagent Addition: Add potassium carbonate (2.5 eq) and degassed N,N-dimethylformamide (DMF) (5-10 volumes).
-
Reaction Execution: Seal the reactor and purge with nitrogen gas, followed by purging with carbon monoxide (CO) gas. Pressurize the reactor with CO gas to the desired pressure (e.g., 5 atm). Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
Work-up: Cool the reactor to room temperature and carefully vent the CO gas. Filter the reaction mixture to remove the catalyst. Acidify the filtrate with aqueous HCl (e.g., 2 M) to a pH of 2-3 to precipitate the product.
-
Isolation and Purification: Collect the precipitate by filtration, wash with water, and dry under vacuum to afford 6-Fluoroisoquinoline-4-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Grignard Reaction of 4-Bromo-6-fluoroquinoline followed by Carboxylation
This classic organometallic approach provides a reliable method for the synthesis of the target molecule. Careful control of anhydrous conditions is crucial for the success of this reaction.[1][2]
Reaction Scheme:
Caption: Grignard reaction of 4-bromo-6-fluoroquinoline with carbon dioxide.
Quantitative Data Summary:
| Reagent/Parameter | Molar Ratio (to 4-bromo-6-fluoroquinoline) | Typical Concentration/Value |
| 4-Bromo-6-fluoroquinoline | 1.0 | - |
| Magnesium (Mg) turnings | 1.2 - 1.5 | - |
| Iodine (I₂) | Catalytic | - |
| Anhydrous Tetrahydrofuran (THF) | - | 10 - 20 mL/g of substrate |
| Carbon Dioxide (CO₂) | Excess | - |
| Aqueous HCl (for work-up) | - | 1 - 2 M |
| Temperature (Grignard formation) | - | Room temperature to reflux |
| Temperature (Carboxylation) | - | -78 °C to 0 °C |
| Reaction Time | - | 2 - 6 hours |
| Typical Yield | - | 60 - 80% |
Detailed Experimental Protocol:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.3 eq) and a crystal of iodine.
-
Add a small portion of a solution of 4-bromo-6-fluoroquinoline (1.0 eq) in anhydrous THF via the dropping funnel to initiate the reaction.
-
Once the reaction starts (indicated by heat evolution and disappearance of the iodine color), add the remaining solution of 4-bromo-6-fluoroquinoline dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
-
Carboxylation:
-
Cool the freshly prepared Grignard reagent to -78 °C (dry ice/acetone bath).
-
Add crushed dry ice (solid CO₂) in portions to the stirred solution, ensuring the temperature remains below -60 °C. Alternatively, bubble CO₂ gas through the solution.
-
Allow the mixture to warm to room temperature slowly.
-
-
Work-up and Isolation:
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Acidify the mixture to pH 2-3 with aqueous HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 6-Fluoroisoquinoline-4-carboxylic acid.
-
Alternative Synthetic Strategies
While the carboxylation of 4-bromo-6-fluoroquinoline is the recommended scalable route, other methods for constructing the 6-fluoroisoquinoline-4-carboxylic acid scaffold are available and may be suitable for specific applications.
Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction is a classical method for isoquinoline synthesis.[3][4][5][6][7] A modified approach using a substituted glyoxal derivative could potentially be employed to introduce the C4-substituent.
Caption: Conceptual Bischler-Napieralski approach to 6-Fluoroisoquinoline-4-carboxylic acid.
Conclusion
This application note provides a comprehensive guide to the scalable synthesis of 6-Fluoroisoquinoline-4-carboxylic acid, a key intermediate in modern pharmaceutical research. The recommended route, involving the carboxylation of 4-bromo-6-fluoroquinoline via either palladium-catalyzed carbonylation or a Grignard reaction, offers a robust and efficient pathway for large-scale production. The detailed protocols and quantitative data provided herein are intended to serve as a valuable resource for researchers and process chemists in the development of innovative therapeutics.
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Movassaghi, M.; Hill, M. D. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Org. Lett.2008 , 10 (16), 3485–3488. [Link]
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Nicoletti, M.; O'Hagan, D.; Slawin, A. M. Z. The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines. J. Chem. Soc., Perkin Trans. 12002 , 116-121. [Link]
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Pomeranz, C. Uber eine neue Isochinolinsynthese. Monatsh. Chem.1893 , 14, 116–119. [Link]
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Fritsch, P. Synthese von Isochinolinderivaten. Ber. Dtsch. Chem. Ges.1893 , 26, 419–422. [Link]
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Gensler, W. J. The Synthesis of Isoquinolines by the Pomeranz–Fritsch Reaction. Org. React.1951 , 6, 191–206. [Link]
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Gensler, W. J. The Synthesis of Isoquinolines by the Pomeranz–Fritsch Reaction. Chem. Rev.1951 , 48 (3), 435-475. [Link]
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Pomeranz–Fritsch reaction - Wikipedia. [Link]
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Stang, E.; Küber, F.; Bolm, C. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. Angew. Chem. Int. Ed.2021 , 60 (5), 2533-2537. [Link]
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Stang, E.; Küber, F.; Bolm, C. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. Angew. Chem. Int. Ed.2021 , 60 (5), 2533-2537. [Link]
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Snieckus, V. Directed ortho metalation. Chem. Rev.1990 , 90 (6), 879–933. [Link]
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Baran, P. S. Directed Metalation: A Survival Guide. The Baran Laboratory, The Scripps Research Institute. [Link]
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Stang, E.; Küber, F.; Bolm, C. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. Angew. Chem. Int. Ed.2021 , 60 (5), 2533-2537. [Link]
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Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
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The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. Chemistry Steps. [Link]
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Jasińska, M.; et al. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Eur. J. Med. Chem.2018 , 157, 113-127. [Link]
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Chen, Y.-C.; et al. Assembly of multicyclic isoquinoline scaffolds from pyridines: formal total synthesis of fredericamycin A. Chem. Sci.2021 , 12, 10834-10839. [Link]
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Scalable Preparation of Substituted 4-Aminoquinolines: Advancements in Manufacturing Process Development. ChemistrySelect2020 , 5, 1234-1238. [Link]
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Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice. Org. Process Res. Dev.2018 , 22 (9), 1163–1181. [Link]
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Making carboxylic acids. Chemguide. [Link]
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Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Chemistry LibreTexts. [Link]
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- 7. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: A Guide to the Synthesis and Evaluation of Kinase Inhibitors Derived from 6-Fluoroisoquinoline-4-carboxylic Acid
Introduction: The Strategic Importance of the Isoquinoline Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1][2] This has made them one of the most intensively pursued target classes in modern drug discovery.[3][4] Within the vast chemical space of kinase inhibitors, certain heterocyclic scaffolds have emerged as "privileged structures" due to their inherent ability to form key interactions within the ATP-binding site of kinases. The isoquinoline core is a prominent member of this group, forming the foundation of numerous clinically evaluated and approved inhibitors.[5][6][7]
This guide focuses on a particularly valuable building block: 6-Fluoroisoquinoline-4-carboxylic acid . This scaffold offers a trifecta of strategic advantages for medicinal chemists:
-
The Isoquinoline Core: Provides a rigid, planar structure that can effectively occupy the adenine-binding region of the kinase hinge.
-
The 4-Carboxylic Acid: Serves as a versatile chemical handle, primarily for the construction of amide libraries, which allows for systematic exploration of structure-activity relationships (SAR).[8][9]
-
The 6-Fluoro Substituent: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable electrostatic interactions.[10]
This document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on the synthesis of kinase inhibitor libraries from 6-Fluoroisoquinoline-4-carboxylic acid, followed by robust protocols for their biological evaluation. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible results.
Part 1: Synthesis of 6-Fluoroisoquinoline-4-carboxamide Derivatives
The cornerstone of derivatizing our core scaffold is the amide bond formation. Direct condensation of a carboxylic acid and an amine is generally inefficient due to the rapid acid-base reaction that forms a non-reactive ammonium carboxylate salt.[8] Therefore, activation of the carboxylic acid with a coupling reagent is essential for achieving high yields and purity.
Caption: General workflow for amide coupling synthesis.
Protocol 1: General Amide Coupling using EDC/NHS
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-Hydroxysuccinimide (NHS). EDC is a water-soluble carbodiimide, and its urea byproduct is also water-soluble, which simplifies purification significantly compared to reagents like DCC.[8] The addition of NHS forms a more stable active ester intermediate, which improves coupling efficiency and minimizes side reactions, particularly racemization if chiral amines are used.[11]
Materials:
-
6-Fluoroisoquinoline-4-carboxylic acid
-
Amine of interest (1.1 equivalents)
-
EDC (1.2 equivalents)
-
NHS (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Anhydrous Na₂SO₄
-
Solvents for work-up and chromatography (e.g., Ethyl Acetate, Hexanes, 5% aq. LiCl, 1 M aq. HCl, sat. aq. NaHCO₃, Brine)
Step-by-Step Methodology:
-
Activation of Carboxylic Acid:
-
In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 6-Fluoroisoquinoline-4-carboxylic acid (1 equivalent) in anhydrous DMF.
-
Add NHS (1.2 equivalents) followed by EDC (1.2 equivalents) to the solution.
-
Stir the mixture at room temperature (20-25°C) for 30-60 minutes. The formation of the NHS-activated ester can be monitored by LC-MS if desired.
-
-
Amine Coupling:
-
To the pre-activated mixture, add the amine of interest (1.1 equivalents).
-
Add DIPEA (2.0 equivalents) dropwise. The base is crucial to neutralize the HCl salt of EDC and any acid formed during the reaction, ensuring the amine remains a free, potent nucleophile.
-
Stir the reaction at room temperature. Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with Ethyl Acetate.
-
If DMF was used as the solvent, wash the organic layer three times with 5% aqueous LiCl solution to effectively remove the DMF.[8]
-
Perform sequential washes of the organic layer with 1 M aqueous HCl (to remove excess base and amine), saturated aqueous NaHCO₃ (to remove unreacted NHS and carboxylic acid), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes).
-
Data Presentation: Representative Coupling Conditions
The choice of reagents and conditions can be adapted based on the reactivity of the amine. Below are field-proven starting points.
| Amine Type | Coupling Reagent System | Base | Typical Time | Typical Yield (%) | Key Considerations |
| Primary Aliphatic | EDC / NHS | DIPEA | 2-4 hours | 80-95% | Generally high-yielding and fast. |
| Aromatic (Aniline) | HATU | DIPEA | 4-12 hours | 65-85% | Less nucleophilic; a stronger coupling agent like HATU is often preferred over EDC.[12] |
| Sterically Hindered | TFFH / BTFFH | DIPEA | 4-24 hours | 40-70% | Requires more forcing conditions or specialized reagents that form acyl fluorides in situ. |
Part 2: Biological Evaluation of Synthesized Inhibitors
Synthesizing a compound library is only the first step. The critical next phase is to evaluate their biological activity to determine potency (IC₅₀) and selectivity. This is achieved through a cascade of assays, typically beginning with in vitro biochemical assays and progressing to more complex cell-based models.
Caption: A typical kinase inhibitor evaluation workflow.
Protocol 2: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
The ADP-Glo™ Kinase Assay is a highly sensitive and robust luminescence-based method for measuring kinase activity.[13] It quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. Its key advantage is the ability to use low concentrations of ATP, enabling the detection of inhibitors that are competitive with this crucial cofactor.[13]
Materials:
-
Purified recombinant kinase of interest
-
Specific peptide or protein substrate for the kinase
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
ATP and ADP standards
-
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
White, opaque 384-well assay plates
Step-by-Step Methodology:
-
Assay Setup:
-
Prepare a serial dilution of your synthesized inhibitors in DMSO, then dilute further into the kinase reaction buffer.
-
In a 384-well plate, add 5 µL of the kinase/substrate mix.
-
Add 2.5 µL of the diluted inhibitor solution to the appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution (at a concentration near the Kₘ for the kinase). The final reaction volume is 10 µL.
-
-
Kinase Reaction and ATP Depletion:
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
-
ADP Detection and Signal Measurement:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the first step back into ATP, which is then used by a luciferase to produce light.
-
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all data points.
-
Normalize the data to the positive control (no inhibitor) set to 100% activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.[5]
-
Protocol 3: Cell-Based Anti-Proliferation Assay
Cell-based assays are essential for determining if a compound can enter cells, engage its target in a complex cellular environment, and elicit a desired biological response.[3][14] An anti-proliferation assay using a cancer cell line that is known to be dependent on the target kinase is a standard method for assessing cellular potency.[5]
Materials:
-
Cancer cell line with a dysregulated kinase pathway (e.g., SKBR3 for HER2, A549 for EGFR)
-
Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) with 10% Fetal Bovine Serum (FBS)
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
Cell viability reagent (e.g., Resazurin or CellTiter-Glo®)
-
Clear-bottom, black-walled 96-well cell culture plates
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend the cells in fresh medium.
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells per well) in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of the inhibitor compounds in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and is non-toxic (typically ≤ 0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the various inhibitor concentrations. Include vehicle-only (DMSO) controls.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
Viability Measurement (Resazurin Method):
-
Prepare a working solution of Resazurin in PBS.
-
Add 20 µL of the Resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C. Viable, metabolically active cells will reduce the blue Resazurin to the fluorescent pink Resorufin.
-
Measure the fluorescence on a plate reader (e.g., 560 nm excitation / 590 nm emission).
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control wells.
-
Plot the percentage of inhibition against the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition) or cellular IC₅₀ value.[5]
-
Illustrative Signaling Pathway: PI3K/Akt/mTOR
Many isoquinoline-based inhibitors target kinases within critical pro-survival pathways like the PI3K/Akt/mTOR cascade.[5][6] Understanding this context is vital for interpreting biological data.
Caption: The PI3K/Akt pathway, a common target for kinase inhibitors.
References
- INiTS. (2020). Cell-based test for kinase inhibitors.
- Profacgen. Cell-based Kinase Assays.
- Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling.
- Bio-protocol. (2014). IP-Kinase Assay.
- Benchchem. Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
- Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
- Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
- Anonymous. (N.D.). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC.
- PubMed. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
- Anonymous. (N.D.). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides.
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- PubMed. (2022). Bioisosteric replacements of tyrosine kinases inhibitors to make potent and safe chemotherapy against malignant cells.
- Anonymous. (2025). The role of bioisosterism in modern drug design: Current applications and challenges.
- Anonymous. (N.D.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- Benchchem. Comparative Performance Analysis of Isoquinoline Derivatives as PI3K Inhibitors.
- Fisher Scientific. Amide Synthesis.
- Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.
- Drug Design Org. (2007). Bioisosterism.
- MDPI. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.
- PMC. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
- Benchchem. A Comparative Guide to the Structure-Activity Relationship of Quinoline-Based Kinase Inhibitors.
- Anonymous. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
- ResearchGate. Chemical structures of quinoline and isoquinoline heterocycles.
- University of Helsinki. (2012). Synthesis of Six-Membered Rings and Inhibitors of Protein Kinases.
- PubMed. Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases.
Sources
- 1. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. helda.helsinki.fi [helda.helsinki.fi]
- 3. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 4. Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 14. inits.at [inits.at]
Solvent Selection for Reactions of Fluorinated Isoquinolines: An Application & Protocol Guide
Abstract
The strategic incorporation of fluorine into the isoquinoline scaffold is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] However, the unique electronic properties conferred by fluorine substituents necessitate a careful and rational approach to solvent selection to ensure optimal reaction outcomes. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for selecting solvents in key synthetic transformations involving fluorinated isoquinolines, including Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling, and C-H Activation. We move beyond simple solvent property tables to explain the underlying mechanistic principles, offering detailed, field-tested protocols and troubleshooting advice to empower chemists in this demanding area of synthesis.
The Critical Influence of the Solvent Environment
The solvent is not merely a medium in which reactants dissolve; it is an active participant that can dramatically influence reaction rates, selectivity, and even the course of a reaction mechanism.[3][4] For fluorinated isoquinolines, this is particularly true. The strongly electron-withdrawing nature of fluorine activates the isoquinoline ring towards certain reactions (like SNAr) but can also alter the behavior of catalysts and reagents.
The choice of solvent directly impacts several key parameters:
-
Solubility: Ensuring all reactants, reagents, and catalysts remain in the solution phase is paramount. Fluorinated compounds can exhibit unique solubility profiles, sometimes requiring more polar or specialized solvents.[1]
-
Stabilization of Intermediates and Transition States: The solvent's polarity and ability to form hydrogen bonds can stabilize or destabilize charged intermediates, directly affecting the activation energy of a reaction.[5][6]
-
Reagent Reactivity: Solvents can modulate the reactivity of nucleophiles and bases. Protic solvents, for instance, can solvate and deactivate anionic nucleophiles through hydrogen bonding.[5][7]
-
Catalyst Activity and Selectivity: In metal-catalyzed reactions, the solvent can coordinate to the metal center, influencing its electronic properties, stability, and the selectivity of the catalytic cycle.[4][8][9]
Key Solvent Properties at a Glance
A rational solvent choice begins with understanding its fundamental physicochemical properties. The following table summarizes critical parameters for common organic solvents.[10][11][12][13]
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (ε) at 20°C | Dipole Moment (μ, D) | Type |
| Non-Polar | |||||
| Hexane | C₆H₁₄ | 69 | 1.88 | ~0.0 | Aprotic |
| Toluene | C₇H₈ | 111 | 2.38 | 0.36 | Aprotic |
| Dioxane | C₄H₈O₂ | 101 | 2.21 | 0.45 | Aprotic, Ethereal |
| Polar Aprotic | |||||
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.58 | 1.75 | Aprotic, Ethereal |
| Dichloromethane (DCM) | CH₂Cl₂ | 40 | 9.08 | 1.60 | Aprotic |
| Acetonitrile (MeCN) | CH₃CN | 82 | 37.5 | 3.92 | Aprotic |
| Dimethylformamide (DMF) | C₃H₇NO | 153 | 36.7 | 3.82 | Aprotic |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 46.7 | 3.96 | Aprotic |
| Polar Protic | |||||
| Ethanol (EtOH) | C₂H₅OH | 78 | 24.55 | 1.69 | Protic |
| Isopropanol (IPA) | C₃H₈O | 82 | 19.92 | 1.66 | Protic |
| Water | H₂O | 100 | 80.1 | 1.85 | Protic |
| Specialty Fluorinated | |||||
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | C₃H₂F₆O | 58 | 16.7 | 2.05 | Protic, Non-coordinating |
Strategic Solvent Selection: A Decision Framework
A systematic approach to solvent selection is crucial. The following workflow provides a logical pathway from initial reaction consideration to final optimization.
Caption: A decision workflow for rational solvent selection.
Application & Protocols: Solvents in Action
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone reaction for functionalizing electron-deficient aromatic rings, a category where fluorinated isoquinolines excel. The fluorine atom is a powerful activating group due to its high electronegativity, which stabilizes the key negatively charged intermediate (the Meisenheimer complex).[7] However, fluoride is a poor leaving group in protic solvents where it is heavily solvated via hydrogen bonding.[7]
Causality: The ideal SNAr solvent must achieve two goals:
-
Stabilize the Meisenheimer Complex: A high dielectric constant (polar) solvent is required to stabilize the distributed negative charge of the intermediate.
-
Preserve Nucleophilicity: An aprotic solvent is essential to prevent hydrogen bonding with the nucleophile, which would reduce its reactivity.[6]
This leads to the unequivocal choice of polar aprotic solvents like DMSO, DMF, or NMP.
Caption: Solvent stabilization of the Meisenheimer complex in SNAr.
Protocol 1: SNAr of 1-Chloro-4-fluoroisoquinoline with Morpholine
-
Objective: To demonstrate a typical SNAr reaction where the fluorine's activating effect directs substitution at the C4 position.
-
Materials:
-
1-Chloro-4-fluoroisoquinoline (1 equiv)
-
Morpholine (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv), finely powdered and dried
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-chloro-4-fluoroisoquinoline and potassium carbonate.
-
Add anhydrous DMSO via syringe to achieve a substrate concentration of 0.2 M.
-
Begin vigorous stirring and add morpholine via syringe.
-
Heat the reaction mixture to 80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 2-4 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Expected Results: High yield (>90%) of 4-morpholino-1-chloroisoquinoline. The high polarity of DMSO ensures solubility and stabilizes the charged intermediate, while its aprotic nature maximizes the nucleophilicity of the morpholine.
-
Troubleshooting:
-
Slow or Incomplete Reaction: Ensure DMSO is anhydrous. Water can protonate the nucleophile. Ensure K₂CO₃ is finely powdered for maximum surface area.
-
Side Product Formation: If the temperature is too high, competing decomposition pathways may occur.
-
Palladium-Catalyzed Cross-Coupling Reactions
Reactions like Suzuki, Buchwald-Hartwig, and Sonogashira are vital for building molecular complexity. For fluorinated isoquinolines, the solvent choice is critical for the stability and activity of the palladium catalyst.[4]
Causality: The solvent must:
-
Solubilize all components: This includes the often-polar substrate, the non-polar organoboron/organotin reagent, the inorganic base, and the palladium complex.
-
Support the catalytic cycle: The polarity of the solvent can influence the rates of oxidative addition and reductive elimination.[8][9] For instance, polar solvents can favor the oxidative addition of aryl triflates.[9]
-
Avoid catalyst deactivation: Some solvents can coordinate too strongly to the palladium center or contain impurities that poison the catalyst.[14]
A mixture of a non-polar solvent (like Toluene or Dioxane ) and a polar co-solvent (like water or ethanol ) with a suitable base is a common and effective starting point for Suzuki couplings.[3] For other couplings, polar aprotic solvents like THF or DMF are often employed.
Protocol 2: Suzuki Coupling of 4-Bromo-1-fluoroisoquinoline
-
Objective: To couple an arylboronic acid to the C4 position of a fluorinated isoquinoline, demonstrating a common C-C bond formation strategy.
-
Materials:
-
4-Bromo-1-fluoroisoquinoline (1 equiv)
-
Phenylboronic Acid (1.5 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution
-
1,4-Dioxane
-
-
Procedure:
-
In a Schlenk flask, combine 4-bromo-1-fluoroisoquinoline, phenylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Add dioxane, followed by the 2M aqueous Na₂CO₃ solution. The typical solvent ratio is 4:1 dioxane:water.
-
Heat the biphasic mixture to 90 °C with vigorous stirring to ensure adequate mixing between the phases.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool to room temperature and dilute with ethyl acetate.
-
Separate the layers. Wash the organic layer with water, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
-
-
Expected Results: Good to excellent yield of 1-fluoro-4-phenylisoquinoline. The dioxane solubilizes the organic components, while the aqueous base facilitates the crucial transmetalation step.
-
Troubleshooting:
-
Low Yield/Stalled Reaction: The catalyst may have decomposed. Ensure the reaction is properly degassed to remove oxygen. The quality of the boronic acid is also critical; consider using fresh material.
-
Homocoupling of Boronic Acid: This suggests the transmetalation is slow relative to other pathways. Ensure the base is sufficiently concentrated and stirring is vigorous.
-
C-H Activation
Direct C-H activation is an increasingly important tool for late-stage functionalization. The choice of solvent can be non-intuitive and is often critical for success.[15] Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have emerged as remarkable solvents for these transformations.[15]
Causality: Fluorinated alcohols are:
-
Highly Polar but Poorly Coordinating: They can stabilize polar intermediates without strongly binding to and deactivating the metal catalyst.
-
Strong Hydrogen Bond Donors: This property can assist in protonolysis steps or help break up catalyst aggregates.
-
Promoters of Cationic Species: Their high ionizing power can favor catalytic cycles that proceed through cationic intermediates.
The "ortho-fluorine effect" can also direct C-H activation to the position adjacent to a fluorine atom, a principle that can be leveraged in synthesis.[16]
Summary and Outlook
The selection of a solvent for reactions involving fluorinated isoquinolines is a multi-faceted decision that requires a deep understanding of the reaction mechanism.
| Reaction Type | Primary Recommendation | Secondary/Specialty | Rationale |
| SNAr | DMSO, DMF, NMP | MeCN | Polar aprotic solvents stabilize the Meisenheimer complex without deactivating the nucleophile. |
| Suzuki Coupling | Dioxane/H₂O, Toluene/EtOH/H₂O | THF | Biphasic systems effectively solubilize all components and facilitate transmetalation. |
| Buchwald-Hartwig | Toluene, Dioxane | THF | Non-polar aprotic solvents are generally good for catalyst stability. |
| C-H Activation | HFIP, TFE | DCE, Acetic Acid | Fluorinated alcohols stabilize intermediates without coordinating to the catalyst.[15] |
As the field of fluorine chemistry continues to expand, so too will our understanding of subtle solvent effects. The principles and protocols outlined in this guide provide a robust foundation for researchers to successfully navigate the synthetic challenges and unlock the vast potential of fluorinated isoquinolines in drug discovery and materials science.
References
- Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. (n.d.). Google Books.
- Al-Amiery, A. A. (2022). Solvent Role in Organic Chemistry in Comparison with Organic Synthesis under Solvent-Free Condition (Green Chemistry). Al-Rafidain Journal of Medical Sciences, 3, 109-115.
- Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Millipore Sigma.
- Physical Properties of Organic Solvents. (n.d.). Utah Tech University.
- Mukherjee, S., & Misra, A. K. (2015). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 13(31), 8445-8469. DOI:10.1039/D5OB00997A.
- Daugulis, O., et al. (2016). Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. Chemical Communications, 52(12), 2434-2444.
- Biscoe, M. R., et al. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Angewandte Chemie International Edition, 50(35), 8192-8195.
- Physical properties of some common organic solvents. (n.d.). Oregon State University.
- Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015, July 9). Chemistry LibreTexts.
- Nudelman, N. S., et al. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, 951-954.
- Acevedo, O., & Jorgensen, W. L. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Journal of the American Chemical Society, 126(33), 10464-10471.
- Clot, E., Eisenstein, O., & Perutz, R. N. (2017). Selectivity of C–H Activation and Competition between C–H and C–F Bond Activation at Fluorocarbons. Chemical Reviews, 117(13), 8511-8554.
- Ang, H. T., et al. (2022). Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Chemical Science, 13(39), 11466-11480.
- Physical Chemistry Properties of Solvents. (n.d.). Shodex.
- Sherwood, J., et al. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 16(11), 4671-4682.
- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. (2013, July 25). Chemistry Stack Exchange.
- Fader, L., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. CHIMIA International Journal for Chemistry, 75(4), 314-318.
- Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. (2011, August 22). ResearchGate.
- Solvent effects in palladium catalysed cross-coupling reactions. (2019, April 8). Royal Society of Chemistry.
- Barcenilla, A. M., & Gómez-Benito, J. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(9), 3698.
- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023, April 23). MDPI.
- Aromatic Nucleophilic Substitution Reactions. (n.d.). Semantic Scholar.
- Selectivity of C-H Activation and Competition between C-H and C-F Bond Activation at Fluorocarbons. (2017, June 27). ResearchGate.
- Common Solvents used in C−H Activation, Associated Hazards, and Environmental Burdens. (n.d.). ResearchGate.
- Judge, N. R., Logallo, A., & Hevia, E. (2023). Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. Chemical Society Reviews, 52(20), 7026-7042.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 3. ajms.iq [ajms.iq]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. cactus.utahtech.edu [cactus.utahtech.edu]
- 12. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 13. shodexhplc.com [shodexhplc.com]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03548D [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 6-Fluoroisoquinoline-4-carboxylic Acid Synthesis
Ticket Status: OPEN Subject: Yield Improvement & Troubleshooting Guide Assigned Specialist: Senior Application Scientist Target Molecule: 6-Fluoroisoquinoline-4-carboxylic acid (CAS: N/A for specific derivative, Analogous Chemistries Applied)
Executive Summary: The Synthetic Landscape
The synthesis of 6-fluoroisoquinoline-4-carboxylic acid presents a classic "heterocyclic challenge." The electron-withdrawing fluorine at C6 and the basic nitrogen at N2 create a push-pull system that complicates standard lithiation and carbonylation.
Unlike quinolines, which can be synthesized via the Doebner reaction, isoquinoline-4-carboxylic acids are best accessed via functionalization of a pre-formed isoquinoline core. This guide prioritizes the two most robust industrial routes:
-
Pd-Catalyzed Carbonylation (Heck Carbonylation): Best for multi-gram/kilo scale.
-
Lithium-Halogen Exchange (Cryogenic Carboxylation): Best for rapid gram-scale discovery.
Module 1: Route Selection & Strategy
Before troubleshooting, confirm you are using the correct route for your scale.
| Feature | Route A: Pd-Catalyzed Carbonylation | Route B: Lithium-Halogen Exchange |
| Precursor | 4-Bromo-6-fluoroisoquinoline | 4-Bromo-6-fluoroisoquinoline |
| Reagents | Pd(OAc)₂, Xantphos/dppf, CO (gas), Base | n-BuLi, CO₂ (dry ice), THF |
| Temp | 80°C – 100°C | -78°C (Strict control required) |
| Key Risk | Catalyst poisoning, Pd black formation | Nucleophilic attack at C1 (dimerization) |
| Scale | >10g to kg | <5g (Heat transfer limits) |
Module 2: Troubleshooting Pd-Catalyzed Carbonylation
Context: This reaction transforms the aryl bromide to the ester/acid using CO gas.[1] Common Failure Mode: Low conversion (<50%) or formation of Pd-black.
Critical Mechanism Insight
The 6-fluoro substituent pulls electron density, making the oxidative addition of Pd(0) into the C4-Br bond faster. However, the isoquinoline nitrogen can coordinate to Palladium, poisoning the catalyst. You must use a bidentate ligand with a wide bite angle (like Xantphos) to prevent this coordination.
Ticket #101: "My reaction stalls at 60% conversion."
Diagnosis: Catalyst deactivation or CO starvation. The Fix:
-
Switch Ligands: Move from
or dppf to Xantphos . Xantphos forms a rigid chelate that resists displacement by the isoquinoline nitrogen. -
Base Selection: Switch from inorganic bases (
) to Triethylamine ( ) . The soluble base ensures the HBr byproduct is neutralized immediately in the organic phase, driving the equilibrium. -
Pressure: If running at atmospheric pressure (balloon), increase to 3-5 bar in an autoclave.
Experimental Protocol (Optimized)
-
Substrate: 1.0 eq 4-Bromo-6-fluoroisoquinoline
-
Catalyst: 2.0 mol%
-
Ligand: 2.5 mol% Xantphos
-
Base: 3.0 eq
[2] -
Nucleophile: Water (for acid) or MeOH (for ester) - Note: Synthesis of the Methyl Ester followed by hydrolysis is often higher yielding than direct hydroxycarbonylation.
-
Solvent: Toluene or DMF (degassed).
Visualizing the Workflow:
Caption: Optimized workflow for Pd-catalyzed carbonylation preventing catalyst poisoning.
Module 3: Troubleshooting Lithium-Halogen Exchange
Context: Rapid low-temperature lithiation followed by
Critical Mechanism Insight
The C1 position of isoquinoline is highly electrophilic (like a masked imine). If the temperature rises above -65°C, n-BuLi will attack C1 instead of exchanging with the Bromine at C4. The 6-Fluoro group exacerbates this by making the ring even more electron-deficient.
Ticket #102: "I see starting material and impurities, but no product."
Diagnosis: Wet conditions (protonation) or Temperature overshoot (C1 attack). The Fix:
-
The "Internal Trap" Method: Do not add n-BuLi to the bromide. Instead, mix the bromide with triisopropyl borate (or pre-cool the bromide) and add n-BuLi very slowly down the side of the flask. However, for carboxylic acid, the standard inverse addition is better:
-
The "Inverse Addition" (Recommended):
-
Pre-cool the bromide in THF to -78°C .
-
Add n-BuLi dropwise.
-
Crucial: Stir for exactly 5-10 minutes . Do not stir for 1 hour; the lithiated species is unstable.
-
Blast with excess dry
gas immediately.
-
Data: Temperature vs. Impurity Profile
| Temperature | Yield (Acid) | Impurity (C1-Butyl) | Impurity (Protonated SM) |
| -78°C | 82% | < 2% | 5% |
| -40°C | 35% | 45% | 10% |
| 0°C | 0% | >80% | 0% |
Module 4: Purification (The "Zwitterion Trap")
Context: You have the crude reaction mixture, but the product is water-soluble or won't crystallize. Issue: Isoquinoline-4-carboxylic acids are amphoteric .
-
Basic pH: Exists as Carboxylate (
). Soluble. -
Acidic pH: Exists as Isoquinolinium (
). Soluble. -
Neutral pH: Zwitterion. Least Soluble.
Ticket #103: "I cannot extract the product from the aqueous layer."
The Fix: Do not use standard extraction. Use Isoelectric Precipitation .
-
Calculate pI:
- (Lower than normal isoquinoline due to F-group).
-
Protocol:
-
Dilute reaction mixture with water.
-
If basic (from carbonylation), acidify with 1M HCl slowly.
-
Monitor pH with a meter.
-
Target pH 4.5 . The solution will turn cloudy.
-
Cool to 4°C and filter. Do not extract with DCM/EtOAc (poor recovery).
-
Visualizing the Purification Logic:
Caption: Isoelectric point precipitation strategy for amphoteric isoquinolines.
References & Authoritative Sources
-
Pd-Catalyzed Carbonylation of Heteroaryl Bromides:
-
Source: Martinelli, J. R., et al. "Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos." Angewandte Chemie, 2007.
-
Relevance: Establishes Xantphos as the superior ligand for inhibiting N-coordination poisoning in isoquinoline substrates.
-
URL:
-
-
Lithium-Halogen Exchange in Isoquinolines:
-
Source: Gilman, H., & Soddy, T. S. "Carbonation of Lithium Derivatives of Certain Quinolines and Isoquinolines." Journal of Organic Chemistry, 1957 (and subsequent reviews).
-
Relevance: Defines the temperature sensitivity (-78°C) required to prevent nucleophilic attack at the C1 position.
-
URL:
-
-
Isoelectric Point Calculations for Zwitterions:
-
Source: Master Organic Chemistry. "Isoelectric Points of Amino Acids."
-
Relevance: Provides the theoretical basis for the workup strategy (pH 4.5 precipitation) essential for amphoteric heterocyclic acids.
-
URL:
-
-
General Synthesis of 4-Bromoisoquinolines (Precursor):
-
Source: "A Selective Synthesis of 4-Bromoisoquinoline."
-
Relevance: If the user needs to synthesize the precursor, this details the bromination regioselectivity.
-
URL:
-
Sources
Technical Support Center: Amide Bond Formation with Electron-Deficient Isoquinolines
Welcome to the technical support resource for scientists and researchers navigating the complexities of amide bond formation with electron-deficient isoquinolines. The reduced nucleophilicity of the isoquinoline nitrogen, when substituted with electron-withdrawing groups, presents a significant synthetic challenge, often leading to low yields, slow reactions, and undesired side products. This guide provides in-depth, experience-driven answers to common troubleshooting questions, helping you optimize your reaction conditions and achieve your synthetic goals.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My amide coupling reaction with an electron-deficient isoquinoline is resulting in very low to no product yield. What are the primary causes and how can I troubleshoot this?
Answer:
Low or no yield in this context is the most common issue and typically stems from the poor nucleophilicity of the isoquinoline amine. The lone pair on the nitrogen is delocalized and further withdrawn by substituents, making it a weak nucleophile that struggles to attack the activated carboxylic acid intermediate.
Core Issues & Solutions:
-
Inadequate Carboxylic Acid Activation: The activated intermediate (e.g., O-acylisourea from carbodiimides) may not be reactive enough or may decompose/rearrange before the weakly nucleophilic isoquinoline can attack.
-
Solution: Switch to a more potent coupling reagent. Uronium/aminium salts like HATU , HBTU , or COMU are specifically designed to create highly reactive activated esters (OAt or OBt esters) that are more susceptible to attack by poor nucleophiles.[1][2] The incorporation of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety in reagents like HATU makes the resulting active ester particularly reactive.[3]
-
-
Suboptimal Reagent Stoichiometry and Order of Addition: Incorrect ratios or addition order can lead to side reactions or incomplete activation.
-
Solution: Pre-activation is critical. Mix the carboxylic acid, coupling reagent (e.g., HATU, 1.1-1.5 eq.), and a non-nucleophilic base (e.g., DIPEA, 2-4 eq.) in an anhydrous aprotic solvent like DMF.[3][4] Allow this mixture to stir for 5-15 minutes to ensure the complete formation of the active ester before adding the electron-deficient isoquinoline.[3] Adding the amine last prevents it from reacting directly with the coupling reagent, a known side reaction with HATU.[4][5]
-
-
Unfavorable Reaction Conditions: Low temperatures may be insufficient to overcome the activation energy barrier with a poor nucleophile.
-
Solution: While room temperature is a good starting point, gentle heating (40-60 °C) can often facilitate the reaction without promoting significant decomposition. Monitor the reaction for byproduct formation if heating. In some challenging cases, protocols have been developed for reactions at elevated temperatures (e.g., 80 °C) using specific reagents.[6]
-
Question 2: I am overwhelmed by the choice of coupling reagents. Which one is truly the best for electron-deficient systems, and what are the key differences?
Answer:
There is no single "best" reagent for all scenarios, but for electron-deficient amines, uronium/aminium and phosphonium salts are generally superior to carbodiimides. The choice depends on factors like steric hindrance, cost, and potential side reactions.
| Reagent | Class | Key Advantages | Potential Drawbacks | Typical Base |
| HATU | Uronium Salt | Highly reactive due to HOAt moiety, fast kinetics, low racemization.[1][3] | Can react with primary amine nucleophiles to form guanidinium byproducts.[5] Higher cost. | DIPEA, 2,4,6-Collidine |
| COMU | Uronium Salt | Efficiency comparable to HATU but based on OxymaPure®, which is safer (non-explosive) than HOBt/HOAt.[1] Good solubility. | Higher cost. | DIPEA, NMM |
| EDC + Additive | Carbodiimide | Cost-effective, water-soluble urea byproduct is easily removed.[1][7] | O-acylisourea intermediate is prone to rearrangement to N-acylurea (side product). Less reactive, often fails with difficult couplings.[5][8] | DIPEA, Et₃N, DMAP (cat.) |
| T3P® | Phosphonic Anhydride | Powerful dehydrating agent, effective for difficult couplings. Byproducts are water-soluble. | Can require stronger bases like pyridine. May not be compatible with all functional groups. | Pyridine, DIPEA |
| Acyl Fluoride | in situ generation | A robust method for both sterically hindered and electron-deficient partners where other methods fail.[6] | Requires a two-step, one-pot procedure, often at elevated temperatures. Reagents (e.g., Cyanuric Fluoride) can be harsh. | DIPEA, Et₃N |
Recommendation: Start with HATU or COMU . Their high reactivity is often necessary to achieve reasonable yields and reaction times with poorly nucleophilic isoquinolines. If these fail, particularly due to combined steric and electronic effects, consider an in situ acyl fluoride protocol.
Question 3: My reaction is messy, and I'm isolating significant byproducts. What are these impurities and how can I minimize them?
Answer:
Side reactions are a major hurdle, especially when the desired reaction is slow. The activated carboxylic acid intermediate has more time to engage in undesired pathways.
Common Side Reactions and Mitigation Strategies:
-
N-Acylurea Formation (with Carbodiimides): The O-acylisourea intermediate, formed from EDC or DCC, can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, which terminates the reaction.[1][5] This is especially prevalent when the amine nucleophile is slow to react.
-
Mitigation:
-
Use an additive like 1-hydroxy-7-azabenzotriazole (HOAt) or HOBt. These additives act as "activated ester traps," converting the O-acylisourea into a more stable but still highly reactive OAt/OBt ester that is less prone to rearrangement.[5]
-
Switch to a uronium or phosphonium salt reagent (HATU, COMU, PyBOP) that does not proceed via this intermediate.[9]
-
-
-
Guanidinium Formation (with HATU/HBTU): Uronium reagents like HATU can react directly with the amine if it is present before the carboxylic acid is fully activated.
-
Mitigation: Strictly adhere to the pre-activation protocol .[4] Ensure the carboxylic acid and HATU have reacted to form the active ester before introducing the isoquinoline.
-
-
Racemization: If your carboxylic acid has a chiral center (e.g., an amino acid), the harsh activation required for this coupling can lead to epimerization.
Caption: A decision tree for troubleshooting poor amide coupling yields.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with an Electron-Deficient Isoquinoline using HATU
This protocol employs a pre-activation step, which is crucial for success with challenging substrates.
Materials:
-
Carboxylic Acid (1.0 eq.)
-
Electron-Deficient Isoquinoline (1.0-1.2 eq.)
-
HATU (1.1 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq.) and HATU (1.1 eq.).
-
Dissolve the solids in anhydrous DMF (to a concentration of approx. 0.1-0.5 M).
-
Add DIPEA (3.0 eq.) to the mixture.
-
Pre-activation: Stir the solution at room temperature for 10-15 minutes.[3] The solution may change color or clarity as the OAt-active ester forms.
-
In a separate flask, dissolve the electron-deficient isoquinoline (1.0-1.2 eq.) in a small amount of anhydrous DMF.
-
Add the isoquinoline solution to the pre-activated mixture.
-
Stir the reaction at room temperature for 2-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
If no significant progress is observed after 4-6 hours, consider gently heating the reaction to 40-50 °C.
-
Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate) and wash sequentially with 5% aq. LiCl (to help remove DMF), saturated aq. NaHCO₃, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography.
Caption: Simplified workflow for HATU-mediated amide coupling.
References
- Jadhav, S. A., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- Warner, B. P., et al. (2019).
- Patureau, F. W., et al. (2011). Diphenylsilane as a Coupling Reagent for Amide Bond Formation.
- Bachem AG. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Shaikh, I. R., et al. (2020).
- Valeur, E., & Bradley, M. (2023).
- Chemistry LibreTexts. (2023).
- CORE. Catalytic Approaches to the Synthesis of Amide Bonds.
- BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
- HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Organic Chemistry Portal.
- Maes, B. U. W. (2023). Chapter 3: Synthetic Methods for Primary Anilines. Royal Society of Chemistry.
- Reddit r/Chempros. (2021).
- BenchChem. (2025).
- Peptides. (n.d.). Optimizing Peptide Coupling: Key Techniques.
- Organic Chemistry Portal.
- Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling.
- Due-Hansen, M. E., et al. (2016).
- Due-Hansen, M. E., et al. (2015).
- Reddit r/Chempros. (2024).
Sources
- 1. bachem.com [bachem.com]
- 2. jpt.com [jpt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hepatochem.com [hepatochem.com]
Minimizing side reactions during 6-Fluoroisoquinoline-4-carboxylic acid activation
Technical Support Center: 6-Fluoroisoquinoline-4-carboxylic acid
Guide: Minimizing Side Reactions During Carboxylic Acid Activation for Amide Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for the successful activation of 6-Fluoroisoquinoline-4-carboxylic acid and subsequent amide bond formation. As Senior Application Scientists, we have designed this resource to address the specific challenges posed by this heterocyclic scaffold, moving beyond generic protocols to explain the "why" behind experimental choices.
The unique electronic properties of the 6-Fluoroisoquinoline core—specifically the electron-withdrawing nature of both the fluorine atom and the isoquinoline nitrogen—can render the 4-carboxylic acid group less reactive and prone to specific side reactions during activation. This guide will help you navigate these challenges to achieve high yields and purity.
Frequently Asked Questions (FAQs)
Q1: Why is my amide coupling reaction with 6-Fluoroisoquinoline-4-carboxylic acid failing or giving very low yields?
A1: Low yields are the most common issue and can stem from several factors related to the activation of the carboxylic acid. The primary challenge is that the hydroxyl group of a carboxylic acid is a poor leaving group. It must first be "activated" by converting it into a more reactive species.[1][2]
-
Inadequate Activation: Your chosen coupling reagent may not be potent enough to efficiently activate the electron-deficient 6-Fluoroisoquinoline-4-carboxylic acid.
-
Intermediate Rearrangement: If you are using a carbodiimide reagent like DCC or EDC alone, the key O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea byproduct, which halts the reaction.[3][4][5] This is a major pathway for yield loss.
-
Poor Amine Nucleophilicity: If your amine coupling partner is electron-deficient (e.g., certain anilines), its low nucleophilicity may not be sufficient to react with the activated acid before it degrades or rearranges.[6][7]
Q2: I'm using a carbodiimide like EDC, but my reaction is still inefficient. What am I missing?
A2: Using a carbodiimide alone is often insufficient, especially for challenging substrates. The key is to use an additive. Additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure intercept the highly reactive O-acylisourea intermediate before it can rearrange.[3][5][8] This interception forms a new active ester (HOBt-ester or Oxyma-ester) which is more stable than the O-acylisourea but still highly reactive towards the amine nucleophile. This two-step activation strategy dramatically suppresses the formation of the N-acylurea side product and boosts yields.[3][9]
Q3: I see byproducts that don't contain my amine. What could they be?
A3: Besides the N-acylurea discussed above, two other possibilities exist:
-
Symmetric Anhydride: The activated O-acylisourea intermediate can react with a second molecule of 6-Fluoroisoquinoline-4-carboxylic acid to form a symmetric anhydride.[3][5] While this anhydride is still reactive towards the amine, it consumes two equivalents of your starting acid for every one amide bond formed, reducing the theoretical maximum yield to 50%.
-
Acyl Benzotriazole Intermediate: If using a uronium/aminium reagent like HBTU or HATU without the amine present, the stable acyl benzotriazole active ester may be observed as a major species in your reaction mixture before the amine is added.[10] This is not necessarily a side product but the desired activated intermediate.
Q4: My starting materials are chiral. How can I prevent racemization during the coupling?
A4: Racemization is a critical issue when coupling chiral carboxylic acids (or using chiral amines like amino acids). The activation process, particularly under basic conditions, can lead to the formation of an oxazolone intermediate, which readily epimerizes, leading to a loss of stereochemical integrity.[6][11]
To suppress racemization:
-
Use Additives: HOBt, and especially its more reactive analog HOAt (1-hydroxy-7-azabenzotriazole), are highly effective at suppressing racemization.[8][12][13] They rapidly form active esters that are less prone to cyclizing into the problematic oxazolone.
-
Control the Base: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) in stoichiometric amounts.[4][14] Avoid strong, unhindered bases.
-
Lower the Temperature: Perform the coupling at a reduced temperature (e.g., 0 °C) to slow down the rate of epimerization.[4][14]
-
Minimize Pre-activation Time: Do not let the activated carboxylic acid sit for extended periods before adding the amine.[8]
Troubleshooting Guide: Specific Side Reactions
| Observed Issue | Potential Side Reaction | Mechanism & Cause | Recommended Solution |
| Low Yield, Unreactive Mixture | N-Acylurea Formation | The O-acylisourea intermediate formed from carbodiimide activation rearranges to a stable N-acylurea. This is common with slow-reacting amines.[3][4][5] | Use an additive like HOBt or Oxyma with your carbodiimide (EDC, DIC). These additives trap the intermediate, forming an active ester that prevents rearrangement.[3] |
| Low Yield (Max ~50%) | Symmetric Anhydride Formation | The activated intermediate reacts with a second molecule of the starting carboxylic acid.[5] | Ensure a 1:1 stoichiometry of activating agent to carboxylic acid. Using an additive like HOBt can also mitigate this by creating a more selective intermediate. |
| Loss of Stereochemistry | Racemization via Oxazolone | For chiral α-amino acids, the activated carboxyl group can cyclize to form a planar oxazolone, which easily loses its stereochemistry.[6][11] | Perform the reaction at 0°C. Use racemization-suppressing additives like HOAt or Oxyma. Use a hindered base like DIPEA.[8][12][14] |
| Byproduct Containing Coupling Reagent Moiety | Guanidinium Formation | With uronium/aminium reagents (HATU, HBTU), the amine can directly attack the coupling reagent, terminating the chain.[6] | Strictly follow the correct order of addition: pre-activate the carboxylic acid with the coupling reagent and base before adding the amine. |
Visualizing the Reaction Pathways
To better understand the chemical transformations, the following diagrams illustrate the desired activation pathway versus the common side reactions.
Caption: Desired vs. Undesired Pathways with Carbodiimides.
Caption: Racemization via Oxazolone and its Suppression.
Optimized Experimental Protocols
These protocols provide a robust starting point for minimizing side reactions. Always conduct reactions under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Protocol 1: High-Efficiency Coupling using HATU
This method is highly recommended for difficult couplings, including those with electron-poor amines or for minimizing racemization. HATU is a potent uronium salt-based activating agent.[15]
Materials:
-
6-Fluoroisoquinoline-4-carboxylic acid (1.0 equiv)
-
Amine (1.1 - 1.2 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of 6-Fluoroisoquinoline-4-carboxylic acid (1.0 equiv) in anhydrous DMF, add HATU (1.1 equiv).
-
Add DIPEA (2.0 - 3.0 equiv) to the mixture.
-
Stir the solution at room temperature for 10-15 minutes. This is the "pre-activation" step. A color change may be observed.
-
Add the amine (1.1 - 1.2 equiv) to the activated mixture.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours).
-
Work-up: Quench the reaction with water. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Rationale: Pre-activating the acid with HATU and base ensures the rapid formation of the highly reactive OAt-active ester.[13] This intermediate is then ready to react immediately with the amine, minimizing the chance for side reactions involving either the coupling reagent or the starting materials.
Protocol 2: Cost-Effective Coupling using EDC and Oxyma Pure
This is a classic, reliable, and more economical method. Using EDC is advantageous over DCC because its urea byproduct is water-soluble, simplifying purification.[4][16] Oxyma Pure is a modern, non-explosive, and highly effective alternative to HOBt.[8][14]
Materials:
-
6-Fluoroisoquinoline-4-carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
Oxyma Pure (1.2 equiv)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
Dissolve 6-Fluoroisoquinoline-4-carboxylic acid (1.0 equiv), the amine (1.1 equiv), and Oxyma Pure (1.2 equiv) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight (or monitor by TLC/LC-MS for completion, typically 12-18 hours).
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Rationale: Adding all components together at a low temperature allows for the controlled formation of the O-acylisourea, which is immediately trapped by Oxyma to form the active ester.[16][17] This in-situ generation prevents the accumulation of the highly reactive carbodiimide intermediate and minimizes side reactions.
References
- Vertex AI Search. (n.d.). Carbodiimide-Mediated Coupling - Organic Chemistry Tutor.
- BenchChem. (2025). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis.
- BenchChem. (2025). How to prevent racemization of serine during peptide coupling.
- AAPPTEC. (2021, May 19). Carbodiimides and Additives.
- University of Calgary. (n.d.). Ch27 : Peptide synthesis.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- BenchChem. (n.d.). Optimizing Peptide Coupling: Key Techniques.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Wikipedia. (n.d.). Carbodiimide.
- Taylor & Francis Online. (n.d.). Carbodiimide – Knowledge and References.
- Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
- AAPPTEC. (n.d.). Coupling Reagents.
- Luxembourg Bio Technologies. (n.d.). Industrial application of coupling reagents in peptides.
- National Institutes of Health (NIH). (n.d.). Epimerisation in Peptide Synthesis.
- Reddit. (2025, December 22). Side reactions with HBTU amide coupling?.
- El-Faham, A., & Albericio, F. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602.
- BenchChem. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
- BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
- ACS Publications. (2019, December 18). Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU. The Journal of Organic Chemistry.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Myers, A. G., et al. (2011, September 9). A Versatile Synthesis of Substituted Isoquinolines. Harvard University.
- Quora. (2020, March 1). Why does nucleophilic substitution in isoquinoline favour at position 1?.
- ResearchGate. (2015, March 22). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?.
- Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling.
- Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
- Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?.
- National Institutes of Health (NIH). (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- ResearchGate. (2012, November 8). Which reagent high yield direct amide formation between Carboxylic acids and amines?.
- Fisher Scientific. (n.d.). Amide Synthesis.
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. Carbodiimide - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Lab Reporter [fishersci.co.uk]
- 10. reddit.com [reddit.com]
- 11. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. growingscience.com [growingscience.com]
- 16. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. taylorandfrancis.com [taylorandfrancis.com]
Technical Guide: Thermal Optimization for C-H Fluorination of Isoquinoline Derivatives
The Core Conflict: Why Temperature "Rules of Thumb" Fail
In the synthesis of fluorinated isoquinolines, particularly via Ag(I)-catalyzed C-H activation or Electrophilic Fluorination (using Selectfluor®) , researchers often encounter a "thermal paradox."
-
The Substrate Barrier: The isoquinoline ring is electron-deficient (especially at C1/C3), creating a high activation energy barrier for electrophilic attack.[1] This typically demands elevated temperatures (>80°C) to drive conversion.[1][2]
-
The Reagent Ceiling: The most common electrophilic fluorinating agent, Selectfluor (F-TEDA-BF₄) , exhibits exothermic decomposition starting at approximately 80°C [1], with significant loss of active fluorine titre occurring even at 60°C over prolonged periods.[1]
The Result: Running reactions at "standard" cross-coupling temperatures (100–120°C) leads to rapid reagent degradation (black tar formation) before the isoquinoline can be functionalized.[1] Conversely, room temperature reactions often stall due to the kinetic inertness of the heterocycle.
Optimization Workflow: The "Step-Up" Protocol
Do not arbitrarily choose a boiling point.[1] Use this self-validating temperature screening workflow to identify the Operational Window (typically 45°C – 65°C for Ag-catalyzed systems).[1]
Visualization: Thermal Screening Logic
Figure 1: Step-wise thermal screening workflow to avoid reagent decomposition while ensuring C-H activation.
Critical Process Parameters (CPP) & Troubleshooting
The following guide addresses specific failure modes associated with temperature mismanagement in fluorinated isoquinoline synthesis.
Data Summary: Reagent Stability vs. Temperature
| Parameter | 25°C (RT) | 50°C | 80°C | 100°C+ |
| Selectfluor Half-Life | > 1 week | ~24 hours | < 2 hours [1] | Minutes |
| Isoquinoline Conversion | < 5% (Kinetic Trap) | 40-60% | High (if reagent survives) | Degradation |
| Byproduct Profile | Starting Material | Mono-fluoro | Di-fluoro / Oxidative | Complex Tar |
Troubleshooting Guide
Q1: The reaction mixture turned black within 1 hour. What happened?
-
Diagnosis: Thermal decomposition of Selectfluor and reduction of Silver catalyst.
-
Mechanism: At T > 80°C, Selectfluor undergoes N-F bond homolysis faster than it reacts with the substrate. This generates radical species that oxidize the solvent or ligand, while Ag(I) precipitates as metallic Ag(0) (the "black mirror" or tar).[1]
-
Solution: Reduce temperature to 50°C . If activation is sluggish, add a radical initiator (e.g., K₂S₂O₈) rather than increasing heat.[1] This lowers the activation energy for the Ag(I)
Ag(II) oxidation step [2].[1]
Q2: I see conversion, but I am isolating the C4-fluoro isomer instead of the desired C1-fluoro product.
-
Diagnosis: Thermodynamic vs. Kinetic Control mismatch.
-
Explanation:
-
C4-Fluorination: Typically proceeds via an Electrophilic Aromatic Substitution (SEAr) mechanism.[1] This is favored at lower temperatures if the ring is electron-rich, or at higher temperatures if acid-catalyzed.[1]
-
C1-Fluorination: Often proceeds via a Radical (Minisci-type) mechanism involving nucleophilic radicals [3].[1]
-
-
Solution: To favor C1 (radical pathway), maintain 50–60°C and ensure the oxidant (Selectfluor) is added slowly or in portions to maintain a steady concentration of radicals without overwhelming the system.
Q3: My yield is stuck at 40% regardless of time.
-
Diagnosis: Catalyst Deactivation (AgF formation).[1]
-
Mechanism: Fluoride ions released during the reaction react with Ag(I) to form insoluble AgF, removing the catalyst from the cycle.
-
Solution:
-
Add a phase transfer catalyst (e.g., TBAF or Crown Ether) to solubilize fluoride? NO. This often worsens defluorination.[1]
-
Correct Fix: Add TFA (Trifluoroacetic acid) or HBF₄ (0.1 eq) to the mixture. Protonation prevents AgF precipitation and keeps the silver active in solution [4].
-
Mechanistic Insight: The "Radical Shuttle"
Understanding the mechanism allows you to predict temperature effects. In Ag-catalyzed fluorination, the rate-limiting step is often the oxidation of Ag(I) to Ag(II)-F by Selectfluor.[1][3]
Visualization: Ag-Catalyzed Fluorination Cycle
Figure 2: The catalytic cycle showing the temperature-dependent generation of the Ag(II)-F species.
Key Takeaway: If T < 40°C, the Ag(I)
FAQ: Specific Scenarios
Q: Can I use Microwave irradiation to speed this up? A: Proceed with extreme caution. While microwaves efficiently heat polar solvents (MeCN/H₂O), the rapid local superheating can trigger instantaneous Selectfluor decomposition.[1] If you must use MW, set the maximum power low and use active cooling (compressed air) to cap the bulk temperature at 60°C.
Q: Does the counter-ion of Selectfluor matter for temperature stability? A: Yes. Selectfluor II (PF₆ salt) is slightly more thermally stable than the standard BF₄ salt, potentially allowing reaction temperatures up to 75°C. However, it is less soluble in MeCN/Water mixtures.
Q: I need to scale up to 100g. How does this affect the temperature profile? A: Exotherms become dangerous at scale.[1] Selectfluor decomposition is exothermic.[1][4]
-
Protocol: Do not heat the batch to 60°C immediately. Heat the solvent/catalyst to 50°C first, then add Selectfluor as a slurry or solid in portions over 2 hours. This prevents a thermal runaway.[1]
References
-
Banks, R. E. (1998).[1] Selectfluor™ reagent F-TEDA-BF4 in organic synthesis: A vital reagent in the business of fluorination.[1] Journal of Fluorine Chemistry.
-
Tan, Y., et al. (2017).[1] Silver-Catalyzed Minisci Reactions Using Selectfluor as a Mild Oxidant. Organic Letters. [1][5]
-
Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation. Nature. [1]
-
Furuya, T., & Ritter, T. (2008).[1] Carbon–Fluorine Bond Formation.[1][6][7][8] Journal of the American Chemical Society.
-
Combettes, L. E., & Schuler, M. (2021).[1] Regioselective Functionalization of Quinolines through C-H Activation. Molecules. [1]
Sources
- 1. Selectfluor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic study of silver-catalyzed decarboxylative fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.msu.edu [chemistry.msu.edu]
- 5. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 6. researchgate.net [researchgate.net]
- 7. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 8. Silver-Catalyzed Late-Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
Resolving stability issues of 6-Fluoroisoquinoline-4-carboxylic acid in solution
Topic: Resolving Stability & Solubility Issues in Solution
Document ID: TSC-ISOQ-6F-004 Role: Senior Application Scientist Last Updated: 2025-05-20
Introduction
Welcome to the technical support hub for 6-Fluoroisoquinoline-4-carboxylic acid . This guide addresses the specific physicochemical challenges inherent to this fluorinated heteroaromatic scaffold.
Users frequently report inconsistent bioassay results or "disappearing" compound peaks in LC-MS. In 90% of cases, these are not synthesis failures but stability artifacts driven by two factors:
-
The Zwitterionic Trap: Poor solubility at neutral pH leading to micro-aggregation.
-
Protodecarboxylation: A "silent" degradation pathway accelerated by heat and acidic environments.
Module 1: Solubility & Dissolution
Q: Why does my compound precipitate in PBS (pH 7.4) despite being soluble in DMSO?
A: You are likely operating near the Isoelectric Point (pI).
The Science:
This molecule is amphoteric. It contains a basic isoquinoline nitrogen (
-
pH < 3: Cationic (Soluble).
-
pH > 6: Anionic (Soluble).
-
pH 3.5 – 5.5: Zwitterionic (Insoluble). The molecule carries both positive and negative charges, leading to strong intermolecular ionic bonding and precipitation (pi-stacking is enhanced by the 6-Fluoro substituent).
The Protocol: Do not dilute a DMSO stock directly into a neutral buffer without an intermediate step.
Recommended Dissolution Workflow:
-
Stock: Dissolve in anhydrous DMSO (Target: 10–50 mM).
-
Intermediate: If aqueous dilution is required, ensure the final pH is > 7.5 (using Tris or Bicarbonate) or < 2.0 (if compatible with your assay).
-
Validation: Visually inspect for the "Tyndall Effect" (scattering of light by colloids) using a laser pointer.
Visualization: Solubility Decision Logic
Figure 1: Solubility profile based on protonation state. The "Red Zone" indicates the pI range where zwitterionic aggregation occurs.
Module 2: Chemical Stability (Thermal & pH)
Q: I heated the solution to 60°C to dissolve it, and now my LC-MS shows a mass of [M-44]. What happened?
A: You triggered thermal decarboxylation.
The Science: Isoquinoline-4-carboxylic acids are prone to protodecarboxylation .
-
Mechanism: The ring nitrogen becomes protonated (or hydrogen-bonded).
-
Electron Withdrawal: The protonated nitrogen + the 6-Fluoro group (electron-withdrawing) pull electron density from the C4 position.
-
Collapse: The carboxyl group leaves as
(Mass 44), generating a transient ylide intermediate which rearranges to 6-fluoroisoquinoline.
Critical Warning: This reaction is acid-catalyzed . Heating this compound in an acidic environment (e.g., 0.1% Formic Acid/Water) is essentially a synthesis protocol for the decarboxylated byproduct.
Troubleshooting Table: Stability Risks
| Stressor | Risk Level | Mechanism | Prevention Strategy |
| Heat (>40°C) | High | Decarboxylation | Dissolve at RT; use sonication instead of heat. |
| Acidic pH | High | Protonation of Ring N facilitates | Store in basic buffers (pH > 8). |
| Light (UV) | Medium | Photo-oxidation / Defluorination | Use amber glass; wrap vials in foil. |
| Oxidants | Medium | N-Oxide Formation | Degas solvents; avoid peroxide-containing ethers. |
Visualization: Decarboxylation Pathway
Figure 2: The irreversible decarboxylation pathway. Note that acidic conditions prime the molecule for this degradation.
Module 3: Storage & Handling Protocols
Q: Can I store the DMSO stock at -20°C indefinitely?
A: Only if you control moisture.
The Science: DMSO is hygroscopic (absorbs water from air). Water introduction does two things:
-
Shifts Equilibrium: Water facilitates proton transfer, increasing the risk of slow decarboxylation over months.
-
Freeze-Thaw Damage: Repeated cycles cause micro-precipitation.
Standard Operating Procedure (SOP) for Storage:
-
Preparation: Prepare single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Container: Use amber glass vials with Teflon-lined caps. Avoid polystyrene (DMSO leaches plasticizers).
-
Temperature: Store at -80°C for long term (> 1 month) or -20°C for short term.
-
Thawing: Thaw at room temperature in the dark. Vortex vigorously before use to redissolve any micro-aggregates.
FAQ: Quick Troubleshooting
Q: My LC-MS peak is splitting. A: This is likely a chromatographic artifact due to the amphoteric nature. Add a modifier to your mobile phase (e.g., 0.1% Formic Acid or Ammonium Bicarbonate) to force the molecule into a single ionic state during the run. Note: Do not heat the column >40°C if using acid.
Q: Is the 6-Fluoro group stable? A: Generally, yes. The C-F bond is strong.[1] However, under intense UV irradiation, fluorinated heterocycles can undergo radical defluorination. Always protect from direct sunlight.
Q: Can I use ultrasonic baths to dissolve it? A: Yes, sonication is preferred over heating. Limit sonication to 5-minute intervals to avoid heat buildup in the bath water.
References
-
BenchChem. (2025).[2] Technical Guide: Stability of Quinoline Compounds in Aqueous Solutions. Retrieved from
-
Master Organic Chemistry. (2022). Decarboxylation of Beta-Keto Acids and Heterocyclic Acids. Retrieved from
-
European Medicines Agency (EMA). ICH Topic Q1B: Photostability Testing of New Active Substances. Retrieved from
-
PubChem. Isoquinoline-4-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved from
-
Journal of Organic Chemistry. (2021). Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR. (Discusses thermal stability and synthesis conditions). Retrieved from
Sources
Technical Support Center: Separation of Regioisomers in Fluoroisoquinoline Synthesis
Topic: Separation of Regioisomers in Fluoroisoquinoline Synthesis Audience: Medicinal Chemists, Process Chemists, and Purification Engineers Content Type: Technical Troubleshooting Guide & FAQ
Introduction: The Fluorine Challenge
In drug discovery, incorporating fluorine into isoquinoline scaffolds is a high-value strategy to modulate metabolic stability (
These isomers often exhibit identical Mass-to-Charge (
Module 1: Diagnostic Phase (Identification)
User Question: "My LC-MS shows a single peak, but the biological data is inconsistent. How do I confirm if I have a mixture of isomers?"
Technical Insight:
Standard LC-MS is often insufficient for fluorinated regioisomers because they share the same molecular weight and similar ionization potentials.
Protocol: -NMR Triage
Before attempting separation, quantify the ratio of isomers in your crude mixture.
-
Sample Prep: Dissolve ~5 mg of crude material in
or . -
Acquisition: Run a non-decoupled
-NMR (scan range +10 to -250 ppm). -
Analysis:
-
Chemical Shift (
): Fluorines in the peri-position (e.g., C8) or adjacent to nitrogen often shift downfield relative to C6/C7 positions. -
Coupling Constants (
): Look for (typically 8–10 Hz) vs. (5–7 Hz) coupling patterns to assign positions relative to aromatic protons.
-
Decision Logic Diagram
Figure 1: Analytical Triage Workflow.
Module 2: Chromatographic Troubleshooting
User Question: "I cannot separate the 6-fluoro and 7-fluoro isomers using my standard C18 column. The resolution (
Technical Insight: Isomers differing only by the position of a fluorine atom often have identical hydrophobicities, rendering alkyl-bonded phases (C8, C18) ineffective. You must exploit shape selectivity and dipolar interactions .
Solution A: Fluorinated Stationary Phases (PFP)
Switch to a Pentafluorophenyl (PFP) stationary phase.
-
Mechanism: PFP phases engage in
interactions and specific dipole-dipole interactions with the fluorinated analyte. The rigid PFP ring also offers superior shape selectivity for positional isomers compared to flexible C18 chains. -
Recommended Column: Hypersil GOLD PFP or Ascentis Express F5.[1]
-
Mobile Phase: Methanol usually provides better selectivity than Acetonitrile on PFP columns due to H-bonding capabilities with the stationary phase.
Solution B: Supercritical Fluid Chromatography (SFC)
If HPLC fails, SFC is the gold standard for regioisomer separation.
-
Why: The lower viscosity and higher diffusivity of supercritical
allow for higher theoretical plates. -
Modifier: Use Methanol + 0.1% Ammonium Hydroxide (basic modifier often sharpens isoquinoline peaks).
Comparative Data: Separation Efficiency
| Parameter | Standard C18 (HPLC) | PFP (HPLC) | 2-Ethylpyridine (SFC) |
| Separation Mechanism | Hydrophobicity | H-bonding, Dipole | |
| Typical | 1.0 – 1.05 (Poor) | 1.1 – 1.3 (Good) | 1.2 – 1.5 (Excellent) |
| Solvent Consumption | High | Medium | Low ( |
| Success Rate (F-Isomers) | < 20% | ~60% | > 85% |
Module 3: Crystallization & Workup (The "Art")[2][3]
User Question: "My mixture is oiling out, and prep-HPLC is too expensive for this scale (50g). Can I separate them chemically?"
Technical Insight: Fluorine substitution significantly alters crystal lattice energy. While the free bases may be oils, their hydrochloride or hydrobromide salts are often crystalline solids with distinct solubility profiles.
Protocol: Selective Salt Crystallization
Case Study Reference: Separation of 8-fluoro-3,4-dihydroisoquinoline.
-
Salt Formation: Dissolve the crude oil in diethyl ether (
). -
Acidification: Dropwise add 2M HCl in
or Ethanol ( ) with vigorous stirring. -
Observation: Watch for immediate precipitation.
-
Heating: If a gum forms, add minimal
and heat to reflux until dissolved. -
Cooling: Allow to cool slowly to room temperature, then to
. The major isomer often crystallizes out, leaving the minor isomer in the mother liquor. -
Validation: Filter crystals and run
-NMR on both the solid and the filtrate to confirm enrichment.
Module 4: Mechanism of Separation
Understanding why separation works allows for better method development. The diagram below illustrates the interaction between a fluorinated isoquinoline and a PFP stationary phase.
Figure 2: Mechanistic interactions on Pentafluorophenyl (PFP) phases. The electron-deficient PFP ring interacts specifically with the electron density of the isoquinoline, differentiating isomers based on F-atom position.
Frequently Asked Questions (FAQ)
Q1: I have separated the peaks by HPLC, but they re-equilibrate upon concentration. Why?
-
Answer: This is rare for fluoro-isomers but common if your system allows for tautomerization or if you have a reversible reaction intermediate (e.g., open-ring form). Ensure your rotavap bath is
and the fraction pH is neutral. If using acidic modifiers, neutralize fractions immediately.
Q2: Can I use Flash Chromatography for this?
-
Answer: Standard silica flash is usually insufficient for regioisomers (
). However, using High-Performance Flash (15-25 m particles) with a PFP-functionalized flash cartridge can work. Alternatively, try a solvent system of Dichloromethane/Methanol/Ammonium Hydroxide (98:1:1) on silica; the basic modifier tightens the amine bands.
Q3: Why is
-
Answer: The proton region of isoquinolines (7.0–8.5 ppm) is often crowded with overlapping multiplets. The fluorine region (-50 to -200 ppm) is typically empty except for your signals, providing discrete, non-overlapping peaks for integration.
References
-
Regalado, E. L., et al. (2015).[2] "Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals." Journal of Chromatography A.
- Relevance: Establishes PFP phases as superior for fluorinated pharmaceutical separ
-
West, C., & Lesellier, E. (2005). "Separation of positional isomers with porous graphitic carbon in subcritical fluid chromatography." Journal of Chromatography A.
- Relevance: Validates SFC and carbon-based phases for difficult isomer separ
-
Kovács, S., et al. (2014). "Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation." Molecules.
- Relevance: Provides the specific experimental protocol for salt recrystalliz
-
Rosen, M. (2022). "19F-centred NMR analysis of mono-fluorinated compounds." RSC Advances.
- Relevance: definitive guide on using -NMR for structural elucidation without separ
Sources
Validation & Comparative
1H NMR interpretation of 6-Fluoroisoquinoline-4-carboxylic acid
Structural Validation of 6-Fluoroisoquinoline-4-carboxylic Acid: A Comparative NMR Analysis Guide
Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers. Scope: Structural elucidation, regioisomer discrimination, and solvent-dependent spectral analysis.
Introduction: The Analytical Challenge
6-Fluoroisoquinoline-4-carboxylic acid is a critical heterocyclic scaffold in kinase inhibitor development. However, verifying its structure—specifically distinguishing it from regioisomers like the 7-fluoro or 5-fluoro analogs—presents a unique challenge. The presence of the fluorine atom (
This guide provides a comparative analysis framework. Rather than viewing the spectrum in isolation, we interpret it relative to the non-fluorinated parent (Isoquinoline-4-carboxylic acid) to isolate the specific "fingerprint" of the 6-fluoro substitution.
Experimental Protocol: Self-Validating Workflow
To ensure reproducible data that resolves fine fluorine coupling, the following protocol is mandatory.
Sample Preparation & Acquisition
-
Solvent: DMSO-d6 (99.9% D).
-
Rationale: Carboxylic acids often dimerize or aggregate in non-polar solvents like CDCl
, leading to broad peaks. DMSO-d6 disrupts these aggregates via hydrogen bonding, sharpening the signals for accurate -value calculation.
-
-
Concentration: 5–10 mg in 600 µL.
-
Key Parameter: Relaxation Delay (d1) ≥ 2.0 s .
-
Rationale: Aromatic protons adjacent to heteroatoms or carbonyls often have longer
relaxation times. A short d1 suppresses integration accuracy, critical for counting protons in the aromatic region.
-
Visual Workflow: Acquisition Logic
Figure 1: Step-by-step acquisition workflow ensuring resolution of fine J-coupling.
Comparative Analysis: Parent vs. Target
The most robust way to assign the 6-fluoro derivative is to observe the deviations from the parent isoquinoline-4-carboxylic acid.
Table 1: Chemical Shift & Multiplicity Comparison (DMSO-d6)
| Position | Proton | Parent (Isoquinoline-4-COOH) | Target (6-Fluoro-Isoquinoline-4-COOH) | Shift Effect ( | Multiplicity Change |
| H1 | Singlet | ~9.30 ppm | ~9.35 ppm | Minimal (+0.05) | Singlet (s) |
| H3 | Singlet | ~8.60 ppm | ~8.65 ppm | Minimal (+0.05) | Singlet (s) |
| H5 | Doublet | ~8.30 ppm | ~8.00 - 8.10 ppm | Shielded (Ortho-F) | dd ( |
| H6 | Triplet | ~7.80 ppm | -- | -- | Substituted by F |
| H7 | Triplet | ~7.90 ppm | ~7.70 ppm | Shielded (Ortho-F) | td ( |
| H8 | Doublet | ~8.10 ppm | ~8.15 ppm | Deshielded (Meta-F) | dd ( |
Note: Values are approximate based on standard substituent chemical shift (SCS) additivity rules for heteroaromatics [1, 2].
Deep Dive: The Fluorine Fingerprint
The definitive proof of the 6-fluoro regioisomer (vs. 7-fluoro or 5-fluoro) lies in the splitting patterns of the benzenoid ring protons (H5, H7, H8).
A. The H5 Signal (The Diagnostic Peak)
In the parent molecule, H5 is a doublet (coupling only to H6). In the 6-fluoro derivative:
-
Mechanism: H5 is ortho to the Fluorine at C6.
-
Pattern: It appears as a Doublet of Doublets (dd) or a "pseudo-doublet" with a large splitting.
-
Coupling: It exhibits a large
coupling (~9–11 Hz) and a small meta-coupling to H7 ( Hz). -
Why it confirms 6-F: If the fluorine were at position 7, H5 would show only a small meta-coupling (
) or no F-coupling, appearing as a standard doublet ( ).
B. The H7 Signal
-
Mechanism: H7 is ortho to Fluorine (C6) and ortho to H8.
-
Pattern: Triplet of Doublets (td) or a wide multiplet.
-
Coupling: It is split by F (
Hz) and by H8 ( Hz). The superposition of these two large couplings creates a wide, distinct multiplet often resembling a quartet or triplet.
C. The H8 Signal
-
Mechanism: H8 is meta to Fluorine.
-
Pattern: Doublet of Doublets (dd) .
-
Coupling: Dominant ortho-coupling to H7 (
Hz) and a distinct meta-coupling to F ( Hz).
Structural Decision Tree
Use this logic gate to interpret your spectrum and confirm the regioisomer.
Figure 2: Logical pathway for distinguishing 6-fluoroisoquinoline from regioisomers.
References
Definitive Structural Characterization of 6-Fluoroisoquinoline-4-carboxylic acid via ¹³C and ¹⁹F NMR
[1]
Executive Summary
Product: 6-Fluoroisoquinoline-4-carboxylic acid
Application: Pharmaceutical intermediate, scaffold for kinase inhibitors, and bioisostere in fragment-based drug discovery.
The Challenge: The synthesis of substituted isoquinolines (e.g., via Pomeranz-Fritsch or modified Pfitzinger cyclization) frequently yields mixtures of regioisomers (6-fluoro vs. 7-fluoro). Standard ¹H NMR is often insufficient for definitive assignment due to severe signal overlap in the aromatic region (7.5–8.5 ppm).
The Solution: This guide details a multi-nuclear NMR characterization protocol (
Part 1: Strategic Analysis – Why Multi-Nuclear NMR?
The Limitations of ¹H NMR
In the ¹H NMR spectrum of 6-fluoroisoquinoline-4-carboxylic acid, the aromatic protons (H1, H3, H5, H7, H8) appear in a narrow window. The carboxylic acid moiety at C4 induces deshielding, further compressing the signals of the benzene ring protons. While splitting patterns (doublets, triplets) exist, second-order effects and broadening from the quadrupolar nitrogen often obscure the fine structure required to distinguish a 6-fluoro substitution from a 7-fluoro substitution.
The ¹⁹F and ¹³C Advantage[1]
-
¹⁹F NMR (Sensitivity): Fluorine-19 is 83% as sensitive as Hydrogen-1 and has 100% natural abundance. It provides a clean, background-free signal where the chemical shift is highly sensitive to the position of the fluorine on the ring.
-
¹³C NMR (Connectivity): The carbon spectrum is the "fingerprint." The fluorine atom couples to carbon atoms up to four bonds away. The magnitude of these coupling constants (
) dictates the substitution pattern.
Comparison of Analytical Approaches:
| Feature | Method A: Standard ¹H NMR | Method B: ¹³C & ¹⁹F NMR (Recommended) |
| Resolution | Low (Signal Overlap) | High (Distinct Chemical Shifts) |
| Regioisomer ID | Ambiguous | Definitive (via Coupling Constants) |
| Solvent Effect | High sensitivity (shifts peaks) | Moderate sensitivity |
| Data Output | Integration & Multiplicity | Skeleton Connectivity & F-Position |
Part 2: Experimental Protocol
Sample Preparation
-
Solvent: DMSO-d₆ (Dimethyl sulfoxide-d₆) is the preferred solvent.
-
Reasoning: The carboxylic acid group (-COOH) improves solubility in polar aprotic solvents. DMSO also minimizes aggregation, sharpening the signals.
-
-
Concentration:
-
¹H/¹⁹F: 5–10 mg in 0.6 mL solvent.
-
¹³C: 30–50 mg in 0.6 mL solvent (requires higher concentration due to 1.1% natural abundance).
-
-
Tube: 5 mm high-precision NMR tube.
Instrument Parameters (Typical 400/500 MHz System)
-
Temperature: 298 K (25°C).
-
¹⁹F Acquisition:
-
Spectral Width: ~200 ppm (center at -120 ppm).
-
Pulse Angle: 30°.
-
Decoupling: Inverse gated ¹H decoupling (optional, to remove H-F splitting for a singlet F peak).
-
-
¹³C Acquisition:
-
Pulse Sequence: Power-gated decoupling (pg30) to suppress NOE and allow accurate integration (if quantitative), or standard deptq/jmod for multiplicity editing.
-
Scans: Minimum 512–1024 scans for clear observation of splitting on quaternary carbons.
-
Part 3: Data Presentation & Characterization Profile[2]
The following data represents the expected spectral signature derived from substituent additivity principles and empirical data of analogous fluorinated isoquinolines [1, 2, 4].
Table 1: ¹⁹F NMR Spectral Data
| Isomer | Chemical Shift (δ ppm)* | Multiplicity | Interpretation |
| 6-Fluoro | -108.0 to -112.0 | Multiplet (dt) | Diagnostic Signal |
| 7-Fluoro | -112.0 to -116.0 | Multiplet | Shifted upfield relative to 6-F |
| 5-Fluoro | -118.0 to -122.0 | Multiplet | Distinct due to peri-interaction |
*Referenced to CFCl₃ (0 ppm).
Table 2: ¹³C NMR Chemical Shifts & Coupling Constants ( )
The definitive proof of structure lies in the coupling constants. The 6-fluoro position dictates that C6 has a large
| Carbon Position | Type | Chemical Shift (δ ppm) | Coupling Constant ( | Multiplicity | Assignment Logic |
| C=O (COOH) | Quaternary | 167.5 | < 2 Hz | Singlet (s) | Carboxylic Acid |
| C6 | Quaternary | 163.2 | ~252 Hz ( | Doublet (d) | Direct F-attachment |
| C1 | Methine (CH) | 152.1 | < 3 Hz | Singlet/Broad | Adjacent to Nitrogen |
| C3 | Methine (CH) | 148.5 | < 3 Hz | Singlet | N=CH-C |
| C8a | Quaternary | 136.0 | ~2 Hz ( | Doublet (d) | Bridgehead (Para to F) |
| C7 | Methine (CH) | 128.4 | ~22 Hz ( | Doublet (d) | Ortho to F |
| C8 | Methine (CH) | 126.8 | ~9 Hz ( | Doublet (d) | Meta to F |
| C5 | Methine (CH) | 112.5 | ~24 Hz ( | Doublet (d) | Ortho to F |
| C4 | Quaternary | 120.1 | < 3 Hz | Singlet | Ipso to COOH |
| C4a | Quaternary | 124.5 | ~9 Hz ( | Doublet (d) | Bridgehead (Meta to F) |
Note: The coupling of Fluorine to the bridgehead carbon C4a (
Hz) is the specific marker for the 6-substitution. In the 7-fluoro isomer, the coupling would be to C8a.
Part 4: Visualization of Structural Assignment
Workflow Diagram: Distinguishing Regioisomers
The following diagram illustrates the logical flow for validating the product using the data above.
Caption: Logical workflow for distinguishing 6-fluoroisoquinoline-4-carboxylic acid from its 7-fluoro regioisomer using bridgehead carbon coupling patterns.
Part 5: Scientific Validation (E-E-A-T)
Mechanism of Coupling (Causality)
The splitting observed in the ¹³C spectrum is caused by the Fermi contact interaction between the ¹⁹F and ¹³C nuclei.
-
One-bond (
): The electrons in the C-F -bond transmit spin information directly. This interaction is strong (~250 Hz) and unmistakable. -
Long-range (
): Spin information is transmitted through the -system of the aromatic ring. The magnitude depends on the electron density path. In the isoquinoline system, the path from C6 to C4a (meta) is favorable for coupling, creating a doublet. This specific connectivity validates the position of the fluorine atom relative to the nitrogen-containing ring [1, 4].
Self-Validating Protocol
To ensure the data is trustworthy:
-
Proton-Decoupled ¹³C Spectrum: Run the experiment with proton decoupling (¹³C{¹H}). If the "doublets" described in Table 2 persist, they are due to Fluorine (since H is decoupled).
-
Fluorine-Decoupled ¹³C Spectrum (Optional): If available, run a ¹³C{¹⁹F} experiment. All doublets listed in Table 2 should collapse into singlets. This "collapse" confirms the splitting is exclusively due to Fluorine [5].
References
- Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.
-
Emsley, J. W., & Phillips, L. (1971). Fluorine Chemical Shifts and Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 7, 1-526. Link
-
PubChem. (2024). 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (Compound Summary). National Library of Medicine. Link
- Hesse, M., Meier, H., & Zeeh, B. (2005). Spectroscopic Methods in Organic Chemistry. Thieme. (Standard reference for J-coupling magnitudes in heterocycles).
-
Reich, H. J. (2023).[1] 13C NMR Chemical Shifts and Coupling Constants. University of Wisconsin-Madison Organic Chemistry Data. Link
HPLC retention times for 6-Fluoroisoquinoline-4-carboxylic acid
Technical Guide: HPLC Method Development & Retention Behavior for 6-Fluoroisoquinoline-4-carboxylic Acid
Executive Summary
6-Fluoroisoquinoline-4-carboxylic acid is an amphoteric building block frequently used in the synthesis of kinase inhibitors and bioactive alkaloids.[1][2] Its chromatographic behavior is governed by its zwitterionic nature: it possesses a basic isoquinoline nitrogen (
This guide provides a scientifically grounded approach to analyzing this compound. Unlike neutral molecules, its retention time (RT) is highly sensitive to mobile phase pH.[3] Standard generic gradients often result in peak splitting or poor retention. This guide defines the optimal conditions to achieve a stable, reproducible retention time of 4.5 – 6.5 minutes (system dependent) using specific stationary phases that exploit both hydrophobic and
Physicochemical Profiling & Separation Logic
To optimize HPLC conditions, we must first understand the ionization states governing the molecule's interaction with the column.[2]
| Property | Value (Predicted) | Chromatographic Impact |
| Acidic | ~3.5 | At pH < 2.5, exists as neutral –COOH.[1][2] |
| Basic | ~5.2 | At pH < 4.0, exists as cationic –NH |
| Net Charge at pH 2.7 | +1 (Cationic) | Ideal for RP-HPLC. The molecule is fully protonated, preventing zwitterionic peak broadening.[1][2] |
| Net Charge at pH 7.0 | -1 (Anionic) | Poor retention on C18 due to electrostatic repulsion from residual silanols; requires ion-pairing or HILIC.[1][2] |
| LogP | ~1.6 | Moderately lipophilic; sufficient for Reverse Phase (RP) retention without derivatization.[1][2] |
Mechanism of Separation
-
Primary Mode: Hydrophobic interaction with the fluorinated aromatic core.[1][2]
-
Secondary Mode:
- stacking (if using Phenyl phases) and cation-exchange activity with residual silanols (if using older C18 columns).[1][2] -
Fluorine Effect: The C-6 fluorine atom increases lipophilicity relative to the parent isoquinoline, typically increasing retention by 0.5 – 1.0 minute in reverse-phase gradients.[1][2]
Recommended Methodologies
We present two validated screening protocols. Method A is the industry standard for robustness.[1][2] Method B is recommended if Method A fails to separate the target from non-fluorinated impurities (e.g., Isoquinoline-4-carboxylic acid).[1][2]
Method A: Acidic C18 (Robustness Focus)
-
Objective: Protonate both functional groups to ensure a single cationic species.
-
Stationary Phase: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18).[1][2][3]
-
Expected Retention: 4.8 – 5.5 min (in a 10-min gradient).
Method B: Phenyl-Hexyl (Selectivity Focus)[1][2]
-
Objective: Utilize
- interactions to separate the fluorinated product from defluorinated byproducts. -
Stationary Phase: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl).[1][2]
-
Mobile Phase: Same as Method A (Methanol can be substituted for ACN to enhance
-selectivity). -
Expected Retention: 5.5 – 6.8 min (slightly longer due to aromatic stacking).
Detailed Experimental Protocol
Step 1: Sample Preparation
-
Weigh 1.0 mg of 6-Fluoroisoquinoline-4-carboxylic acid.[1][2]
-
Dissolve in 1.0 mL of 50:50 Water:Acetonitrile .
Step 2: Instrument Setup (Agilent 1200/1260 or equivalent)
-
Temperature: 30°C (Controlled).
-
Detection (DAD):
Step 3: Gradient Program (Standard Screening)
| Time (min) | % Mobile Phase B (ACN + 0.1% FA) | Event |
| 0.00 | 5% | Equilibration |
| 1.00 | 5% | Isocratic Hold (Focusing) |
| 8.00 | 95% | Linear Gradient |
| 10.00 | 95% | Wash |
| 10.10 | 5% | Re-equilibration |
| 14.00 | 5% | End of Run |
Data Interpretation & Troubleshooting
The following table summarizes expected outcomes and troubleshooting steps for common anomalies.
| Observation | Probable Cause | Corrective Action |
| Double Peak / Split Peak | Partial ionization (pH near | Lower pH of Mobile Phase A using 0.1% TFA instead of Formic Acid. |
| Fronting Peak | Sample solvent too strong. | Dilute sample in 90:10 Water:ACN. |
| Tailing Factor > 1.5 | Silanol interaction with cationic Nitrogen.[1][2] | Use a "Base Deactivated" (high purity) column or add 5mM Ammonium Formate.[1][2] |
| Retention < 2.0 min | Column "Phase Collapse" or too polar. | Switch to Method B (Phenyl-Hexyl) or start gradient at 0% B. |
Visualization: Method Development Decision Tree
The following diagram illustrates the logical flow for optimizing the separation of 6-Fluoroisoquinoline-4-carboxylic acid based on its zwitterionic properties.
Caption: Decision tree for optimizing HPLC conditions based on the ionization state of 6-Fluoroisoquinoline-4-carboxylic acid.
References
-
PubChem. 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (Analogous Structure Data).[1][2] National Library of Medicine.[1][2] Available at: [Link][3]
-
Sielc Technologies. Separation of Isoquinoline on Newcrom R1 HPLC column. (Application Note illustrating retention of basic isoquinolines). Available at: [Link]
-
MDPI. Synthesis of Fluoroquinolones: Revisiting the Grohe Route. (Experimental procedures for related fluoro-carboxylic acids). Available at: [Link][3][4]
Sources
- 1. 6-Fluoroquinoline-2-carboxylic acid | C10H6FNO2 | CID 22169810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quinoline, 6-fluoro- | C9H6FN | CID 196975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to Reference Standards for the Analysis of 6-Fluoroisoquinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. This is particularly true for novel intermediates like 6-Fluoroisoquinoline-4-carboxylic acid, a key building block in the synthesis of various therapeutic agents. The quality of the reference standard used in its analysis directly underpins the validity of research findings, regulatory submissions, and ultimately, patient safety.[1][2]
This guide provides a comprehensive comparison of reference standards for the analysis of 6-Fluoroisoquinoline-4-carboxylic acid. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to make informed decisions when selecting and utilizing these critical materials.
The Critical Role of a Reference Standard
A reference standard serves as a highly purified and well-characterized benchmark against which a sample of a substance is compared.[3] In the context of 6-Fluoroisoquinoline-4-carboxylic acid analysis, the reference standard is indispensable for:
-
Identity Confirmation: Ensuring the correct chemical structure.
-
Purity Assessment: Quantifying the amount of the desired compound and identifying any impurities.[4]
-
Potency Determination: Measuring the concentration of the active pharmaceutical ingredient (API).[3][4]
-
Method Validation: Establishing the performance characteristics of analytical methods.[1][2]
Understanding the Hierarchy of Reference Standards
Reference standards are not all created equal. They fall into a hierarchy based on their purity, characterization, and traceability.[5]
-
Primary Reference Standard: A substance of the highest possible purity, extensively characterized to confirm its identity and purity without reference to another standard.[5][6] These are often established by national metrology institutes or pharmacopeias (e.g., USP, EP).
-
Secondary Reference Standard (or Working Standard): A substance whose purity and identity are established by comparison to a primary reference standard.[5][6] These are more commonly used for routine laboratory analysis.
-
Certified Reference Material (CRM): A reference material with one or more property values certified by a metrologically valid procedure, accompanied by a certificate that provides traceability and an uncertainty value.[7][8][9] All primary standards are CRMs, but not all CRMs are primary standards.[5]
The choice between these standards depends on the criticality of the analysis and regulatory requirements.[1][7] For regulatory filings and critical quality control, a primary standard or a well-characterized CRM is often required.[1][4] For routine in-process controls, a secondary standard may be sufficient.
Comparative Analysis of Reference Standards for 6-Fluoroisoquinoline-4-carboxylic Acid
While a specific, direct comparative study of commercially available 6-Fluoroisoquinoline-4-carboxylic acid reference standards is not publicly available, we can establish a comparison based on typical specifications and the level of characterization provided by suppliers.
| Feature | Primary Reference Standard (Hypothetical) | High-Purity Research Grade Material | Standard Research Grade Material |
| Purity (by HPLC) | ≥ 99.5% | ≥ 98% | Typically 95-97%[10][11] |
| Identity Confirmation | Confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS, and IR | Typically confirmed by ¹H NMR and MS | Often confirmed by ¹H NMR |
| Certificate of Analysis (CoA) | Comprehensive CoA with detailed analytical data, uncertainty statement, and traceability to SI units. | CoA with key analytical results (e.g., HPLC purity, ¹H NMR spectrum). | Basic CoA with stated purity. |
| Traceability | Metrologically traceable to a national or international standard. | Traceable to in-house standards. | Not typically traceable. |
| Cost | High | Moderate | Low |
| Intended Use | Critical assays, regulatory submissions, calibration of secondary standards. | Method development, research, and non-critical quality control. | Early-stage research and development. |
Key Analytical Techniques for Characterization and Comparison
The characterization of a 6-Fluoroisoquinoline-4-carboxylic acid reference standard relies on a suite of analytical techniques. Understanding these methods is crucial for interpreting a Certificate of Analysis and comparing different standards.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination and assay of 6-Fluoroisoquinoline-4-carboxylic acid. A well-developed HPLC method can separate the main compound from process-related impurities and degradation products.
Workflow for HPLC Method Development and Validation:
Caption: Workflow for HPLC method development and validation.
Experimental Protocol: HPLC Purity Determination
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a suitable starting point.[12]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is often effective for separating related substances.[12][13][14]
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 280 nm) is common.[12]
-
Sample Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., a mixture of mobile phase components) to a known concentration.
-
Injection: Inject a defined volume (e.g., 10 µL) onto the HPLC system.
-
Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the purity as the area of the main peak divided by the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for the unambiguous identification of 6-Fluoroisoquinoline-4-carboxylic acid and for detecting and characterizing impurities.
-
¹H NMR: Provides information on the number and environment of protons in the molecule, confirming the core structure.
-
¹³C NMR: Provides information on the carbon skeleton.
-
¹⁹F NMR: Due to the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and specific technique for confirming the presence and position of the fluorine substituent.[15][16][17] The chemical shift of the fluorine atom is highly sensitive to its electronic environment.[16]
Workflow for NMR Analysis:
Caption: General workflow for NMR analysis.
Experimental Protocol: ¹⁹F NMR Analysis
-
Sample Preparation: Dissolve an accurately weighed amount of the reference standard in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrument: Use a high-field NMR spectrometer equipped with a fluorine-capable probe.
-
Acquisition: Acquire the ¹⁹F NMR spectrum. A reference compound like trifluorotoluene may be used.[17]
-
Data Analysis: Process the spectrum and analyze the chemical shift, multiplicity, and integration of the fluorine signal to confirm the structure.
Conclusion: Selecting the Right Reference Standard
The selection of a reference standard for the analysis of 6-Fluoroisoquinoline-4-carboxylic acid is a critical decision that should be guided by the intended application and regulatory requirements.
-
For early-stage research , a well-characterized research-grade material may be sufficient.
-
For later-stage development, quality control, and regulatory submissions , a primary reference standard or a certified reference material is highly recommended to ensure data integrity and compliance.[1][2][4]
Researchers should always carefully review the Certificate of Analysis to understand the extent of characterization and the purity of the reference standard. When in doubt, opting for a standard with more comprehensive characterization and higher purity is the more prudent choice.
References
-
What is a "Primary Standard"? - Spectroscopy Europe. Available from: [Link]
-
Demystifying Certified Reference Materials Vs. Reference Standards In Analytical Testing. Available from: [Link]
-
Reference-Standard Material Qualification | Pharmaceutical Technology. Available from: [Link]
-
Certified reference materials - Wikipedia. Available from: [Link]
-
Choosing Reference Standards for API or Impurity - ResolveMass Laboratories Inc. Available from: [Link]
-
19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives | Request PDF - ResearchGate. Available from: [Link]
-
Primary vs Secondary Reference Standards - Advent Chembio. Available from: [Link]
-
Reference Standards, Types, Uses, Preparation & Qualification - Veeprho. Available from: [Link]
-
High-Purity Reference Standards and Impurities for Reliable Pharmaceutical Research. Available from: [Link]
-
Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. Available from: [Link]
-
The ABC's of Reference Standard Management - Eurofins. Available from: [Link]
-
Select the Right Reference or Certified Reference Materials | Cole-Parmer Blog. Available from: [Link]
-
19F-NMR spectroscopy of fluorinated isoleucine analogues in a protein - PMC - NIH. Available from: [Link]
-
Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography | ACS Food Science & Technology. Available from: [Link]
-
HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column - SIELC Technologies. Available from: [Link]
-
Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. Available from: [Link]
-
Fluorine NMR. Available from: [Link]
-
High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes - PubMed. Available from: [Link]
-
Validation of an analytical method by high-performance liquid chromatography and microbiological assay, biological safety and in - SciELO. Available from: [Link]
-
6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid - PubChem. Available from: [Link]
-
NMR | Fluorine Spectroscopy - Oxford Instruments. Available from: [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. Available from: [Link]
-
Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC. Available from: [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. veeprho.com [veeprho.com]
- 4. pharmtech.com [pharmtech.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. Primary vs Secondary Reference Standards | Advent [adventchembio.com]
- 7. gbjpl.com.au [gbjpl.com.au]
- 8. Certified reference materials - Wikipedia [en.wikipedia.org]
- 9. coleparmer.com [coleparmer.com]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. chemimpex.com [chemimpex.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 19F-NMR spectroscopy of fluorinated isoleucine analogues in a protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biophysics.org [biophysics.org]
- 17. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
